UCM-1336
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C26H37N3O2 |
|---|---|
分子量 |
423.6 g/mol |
IUPAC名 |
3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide |
InChI |
InChI=1S/C26H37N3O2/c1-2-3-4-5-6-13-20-29(21-18-25(30)27-23-14-9-7-10-15-23)22-19-26(31)28-24-16-11-8-12-17-24/h7-12,14-17H,2-6,13,18-22H2,1H3,(H,27,30)(H,28,31) |
InChIキー |
RHEOHKVMYINBGT-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of UCM-1336
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCM-1336 is a potent small-molecule inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT). By targeting this key enzyme in the post-translational modification of Ras proteins, this compound disrupts Ras signaling, leading to autophagy and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream cellular effects, and preclinical efficacy. Detailed experimental protocols for key assays, quantitative data, and signaling pathway diagrams are presented to facilitate further research and development.
Core Mechanism of Action: Inhibition of ICMT
This compound exerts its biological effects through the direct inhibition of isoprenylcysteine carboxylmethyltransferase (ICMT).[1][2][3] ICMT is a critical enzyme that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CaaX motif, most notably the Ras family of small GTPases.[4] This carboxymethylation is essential for the proper subcellular localization and function of Ras proteins.[4]
By inhibiting ICMT, this compound prevents the methylation of isoprenylated Ras proteins. This disruption leads to the mislocalization of all Ras isoforms (H-Ras, K-Ras, and N-Ras) from the plasma membrane to intracellular compartments.[5][6] The delocalization of Ras from the membrane prevents its interaction with downstream effector proteins, thereby inhibiting the activation of pro-survival signaling pathways.[5]
Downstream Cellular Effects
The inhibition of Ras signaling by this compound triggers a cascade of downstream cellular events, culminating in cancer cell death.
Inhibition of Pro-Survival Signaling Pathways
This compound treatment leads to a significant reduction in the activity of the MEK/ERK and PI3K/AKT signaling pathways, which are critical for cell proliferation and survival.[5] This is a direct consequence of preventing the activation of these pathways by membrane-localized Ras.
Induction of Autophagy and Apoptosis
This compound has been shown to induce both autophagy and apoptosis in cancer cells. The induction of autophagy is evidenced by the increased expression of LC3-II.[5] Apoptosis is triggered through the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[5]
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay/Cell Line | Reference |
| ICMT Inhibition (IC50) | 2 µM | In vitro enzymatic assay | [7] |
| Cell Viability (IC50) | 2-12 µM | PANC1, MIA-PaCa-2, MDA-MB-231, SW620, SK-Mel-173, HL60 | [5] |
| Selectivity vs. Fibroblasts (IC50) | >50 µM | NIH3T3, 142BR | [5] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Animal Model | Reference |
| Dosage | 25 mg/kg | Xenograft NSG mice with AML HL-60 cells | [5] |
| Administration Route | Intraperitoneal | Xenograft NSG mice with AML HL-60 cells | [5] |
| Treatment Schedule | 3 cycles of 5 days on, 2 days off | Xenograft NSG mice with AML HL-60 cells | [5] |
| Outcome | Significantly prolonged survival (HR=6.211; p=0.0274) | Cell line xenograft models | [1] |
| Outcome | Reduced bone marrow tumor burden | Cell line xenograft models | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vivo evaluation.
Caption: Mechanism of action of this compound.
Caption: In vivo AML xenograft experimental workflow.
Experimental Protocols
The following are general protocols for key experiments used to characterize the mechanism of action of this compound. Note that specific details such as antibody dilutions and incubation times may require optimization.
In Vitro ICMT Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of ICMT.
-
Principle: The assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) to an isoprenylated substrate by ICMT.
-
Materials:
-
Recombinant human ICMT
-
[³H]SAM
-
Isoprenylated substrate (e.g., N-acetyl-S-farnesyl-L-cysteine)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, isoprenylated substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding recombinant ICMT.
-
Add [³H]SAM to start the methylation reaction.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a quenching solution).
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.[8]
-
Ras Localization by Confocal Microscopy
This method visualizes the effect of this compound on the subcellular localization of Ras.
-
Principle: ICMT inhibition by this compound prevents Ras from localizing to the plasma membrane. This can be visualized using fluorescently tagged Ras proteins.
-
Materials:
-
AD-293 cells
-
Plasmids encoding GFP-tagged Ras isoforms (H-Ras, K-Ras, N-Ras)
-
Transfection reagent
-
This compound (5 µM)
-
Confocal microscope
-
-
Procedure:
-
Seed AD-293 cells on glass coverslips.
-
Transfect the cells with the GFP-Ras plasmids.
-
Treat the cells overnight with 5 µM this compound or vehicle (DMSO).
-
Image the live cells using a confocal microscope to visualize the localization of the GFP-tagged Ras proteins.[6]
-
Western Blot Analysis of Downstream Signaling
This technique is used to assess the effect of this compound on Ras downstream signaling pathways.
-
Principle: Western blotting allows for the detection and quantification of specific proteins, including the phosphorylated (active) forms of signaling proteins.
-
Materials:
-
Cancer cell line (e.g., PC-3)
-
This compound (10 µM)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-MEK, anti-p-ERK, anti-p-AKT, anti-LC3, anti-cleaved PARP, anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Treat PC-3 cells with 10 µM this compound or vehicle for 48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and quantify the band intensities.
-
In Vivo Xenograft Model of Acute Myeloid Leukemia
This protocol outlines the in vivo evaluation of this compound's anti-tumor efficacy.
-
Principle: A xenograft model using human cancer cells implanted in immunodeficient mice is used to assess the therapeutic potential of this compound in a living organism.
-
Materials:
-
Immunodeficient mice (e.g., NSG)
-
Human AML cell line (e.g., HL-60)
-
This compound (25 mg/kg)
-
Vehicle solution
-
-
Procedure:
-
Inject 1x10⁶ HL-60 cells intravenously into NSG mice.
-
Allow one week for the cells to engraft.
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound (25 mg/kg) or vehicle intraperitoneally for 15 days (3 cycles of 5 days on, 2 days off).
-
Monitor the mice for survival and signs of tumor burden.
-
Analyze the data using Kaplan-Meier survival curves and immunohistochemistry of the bone marrow to assess tumor infiltration.[5]
-
Conclusion
This compound is a promising anti-cancer agent that targets the ICMT-Ras axis. Its mechanism of action, involving the inhibition of Ras post-translational modification and the subsequent induction of autophagy and apoptosis, provides a strong rationale for its development as a therapeutic for Ras-driven cancers. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working on ICMT inhibitors and Ras-targeted therapies.
References
- 1. Therapy Detail [ckb.genomenon.com]
- 2. RAS-targeted therapies: is the undruggable drugged? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. techscience.com [techscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
UCM-1336: A Potent Isoprenylcysteine Carboxylmethyltransferase Inhibitor for Targeting Ras-Driven Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
UCM-1336 is a potent and selective small-molecule inhibitor of isoprenylcysteine carboxylmethyltransferase (Icmt), a critical enzyme in the post-translational modification of Ras proteins. By blocking the final step in Ras processing, this compound disrupts the proper localization and function of all Ras isoforms, leading to the inhibition of downstream signaling pathways, induction of apoptosis, and suppression of tumor growth. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a visualization of its impact on the Ras signaling pathway.
Introduction
The Ras family of small GTPases (KRAS, HRAS, and NRAS) are key regulators of cellular signal transduction pathways that control cell proliferation, differentiation, and survival. Activating mutations in Ras genes are found in approximately 20% of all human cancers, making the Ras signaling pathway a prime target for anticancer drug development.[1]
The biological activity of Ras proteins is contingent upon a series of post-translational modifications that facilitate their anchoring to the plasma membrane. This process, known as prenylation, involves the covalent attachment of a farnesyl or geranylgeranyl isoprenoid lipid to the C-terminal cysteine residue of the Ras protein. Following prenylation, the terminal three amino acids are cleaved by Ras-converting enzyme 1 (Rce1), and the newly exposed carboxyl group of the prenylated cysteine is methylated by isoprenylcysteine carboxylmethyltransferase (Icmt).[1][2] This final methylation step, catalyzed by Icmt, is crucial for the proper membrane association and subsequent activation of Ras.[1][3]
This compound has emerged as a potent inhibitor of Icmt, offering a promising therapeutic strategy to target Ras-driven cancers by disrupting this essential post-translational modification.[4][5][6]
Mechanism of Action
This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of Icmt. This inhibition prevents the methylation of the C-terminal isoprenylcysteine of Ras proteins.[4] The absence of this methylation leads to an accumulation of unmethylated Ras at the endoplasmic reticulum and a significant reduction in its localization to the plasma membrane.[7] Consequently, the mislocalization of Ras impairs its ability to engage with downstream effector proteins, thereby attenuating signaling through crucial pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[8][9] This disruption of Ras signaling ultimately leads to the induction of autophagy and apoptosis in cancer cells.[10]
Quantitative Data
The inhibitory potency of this compound against Icmt and its effects on cancer cells have been quantified in various studies. A summary of the key quantitative data is presented in the table below.
| Parameter | Value | Cell Line / Assay Condition | Reference |
| IC50 (Icmt inhibition) | 2 µM | In vitro Icmt inhibition assay | [9] |
| Apoptosis Induction | Significant increase in Caspase 3 activity | PC-3 cells treated with 10 µM this compound for 48h | [10] |
| Ras Mislocalization | Impaired plasma membrane localization of H-Ras, K-Ras4A, K-Ras4B, and N-Ras | AD-293 cells treated with 5 µM this compound | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Icmt Inhibition Assay
This assay directly measures the enzymatic activity of Icmt and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant Icmt enzyme
-
S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)
-
N-acetyl-S-farnesyl-L-cysteine (AFC) as a substrate
-
Assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
This compound
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing the assay buffer, AFC substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding recombinant Icmt enzyme to the mixture.
-
Add [³H]SAM to start the methylation reaction.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Extract the methylated AFC product using an organic solvent (e.g., ethyl acetate).
-
Quantify the amount of incorporated [³H]methyl group by liquid scintillation counting.
-
Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Ras Localization Assay by Confocal Microscopy
This assay visualizes the effect of Icmt inhibition on the subcellular localization of Ras proteins.
Materials:
-
Cancer cell line (e.g., AD-293)
-
Plasmid-encoding fluorescently tagged Ras (e.g., GFP-KRAS)
-
Transfection reagent
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Mounting medium with DAPI
-
Confocal microscope
Protocol:
-
Seed cells on glass coverslips in a culture dish.
-
Transfect the cells with the fluorescently tagged Ras plasmid using a suitable transfection reagent.
-
Allow cells to express the protein for 24-48 hours.
-
Treat the cells with this compound at the desired concentration (e.g., 5 µM) or vehicle control for a specified duration (e.g., 16-24 hours).[7]
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto glass slides using mounting medium with DAPI.
-
Visualize the subcellular localization of the fluorescently tagged Ras protein using a confocal microscope.[7]
Apoptosis Assay by Flow Cytometry
This assay quantitatively measures the induction of apoptosis in cells treated with this compound.[11][12][13]
Materials:
-
Cancer cell line (e.g., PC-3)
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Seed cells in a culture dish and allow them to adhere.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 48 hours).[10]
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Visualizations
KRAS Post-Translational Modification and Signaling Pathway
The following diagram illustrates the key steps in KRAS post-translational modification and the downstream signaling pathways affected by Icmt inhibition.
Caption: KRAS post-translational modification and signaling pathway.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a typical experimental workflow to characterize the effects of this compound.
Caption: Experimental workflow for this compound characterization.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate for the treatment of Ras-driven cancers. Its well-defined mechanism of action, potent Icmt inhibitory activity, and demonstrated cellular effects make it a compelling molecule for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound in targeting the Ras signaling pathway. Further preclinical and clinical studies are warranted to establish its efficacy and safety in a therapeutic setting.
References
- 1. Item - STRUCTURAL AND SIGNALING MECHANISMS OF ICMT-MEDIATED KRAS4B METHYLATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 2. Post-translational modification of KRAS: potential targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapy Detail [ckb.genomenon.com]
- 5. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A Proteomic Approach Identifies Isoform-Specific and Nucleotide-Dependent RAS Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry of apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
The Disruption of RAS Isoform Localization by UCM-1336: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RAS family of small GTPases, comprising H-RAS, N-RAS, and K-RAS (with its splice variants K-RAS4A and K-RAS4B), are critical regulators of cellular signaling pathways that govern proliferation, differentiation, and survival. Their proper function is contingent on their precise localization to the plasma membrane, a process mediated by a series of post-translational modifications. The final step in the maturation of all RAS isoforms is the carboxyl methylation of a C-terminal isoprenylcysteine, catalyzed by the enzyme isoprenylcysteine carboxylmethyltransferase (ICMT). UCM-1336 has emerged as a potent and selective small-molecule inhibitor of ICMT. This technical guide provides an in-depth analysis of the effects of this compound on the subcellular localization of RAS isoforms, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms. By inhibiting ICMT, this compound effectively impairs the plasma membrane association of all four RAS isoforms, leading to their mislocalization within the cell.[1] This disruption of RAS trafficking results in the attenuation of downstream signaling and the induction of cell death in RAS-driven cancer cells, highlighting the therapeutic potential of ICMT inhibition.[1][2][3]
Introduction: RAS Isoforms and the Importance of Membrane Localization
The four RAS isoforms, despite sharing a high degree of sequence homology in their effector-binding domains, exhibit distinct biological functions and are associated with different cancer types.[4] These differences are, in part, attributed to their unique C-terminal hypervariable regions (HVRs), which dictate their specific patterns of post-translational modifications and subcellular trafficking routes.
Proper localization to the inner leaflet of the plasma membrane is a prerequisite for RAS proteins to interact with their downstream effectors and initiate signaling cascades, such as the RAF-MEK-ERK and PI3K-AKT pathways. This localization is achieved through a series of enzymatic modifications of the C-terminal CAAX motif (C: cysteine, A: aliphatic amino acid, X: any amino acid). This process includes farnesylation or geranylgeranylation, proteolytic cleavage of the AAX residues, and finally, carboxyl methylation of the now-terminal farnesylated or geranylgeranylated cysteine by ICMT. For H-RAS, N-RAS, and K-RAS4A, palmitoylation serves as a second signal for stable membrane anchoring. In contrast, K-RAS4B contains a polybasic region that electrostatically interacts with the negatively charged inner leaflet of the plasma membrane.
This compound: A Potent and Selective ICMT Inhibitor
This compound is a small molecule that has been identified as a potent and selective inhibitor of ICMT, with a reported half-maximal inhibitory concentration (IC50) of 2 µM.[1][3] By targeting the final step in RAS processing, this compound offers a therapeutic strategy to disrupt the function of all RAS isoforms, irrespective of their specific mutation status.[1] This pan-RAS inhibitory effect is a significant advantage over inhibitors that target specific RAS mutants.
Effect of this compound on RAS Isoform Localization: Quantitative Data
Treatment of cells with this compound leads to a significant redistribution of all four RAS isoforms from the plasma membrane to intracellular compartments, including the cytoplasm and perinuclear regions. This mislocalization effectively abrogates their signaling capacity.
Table 1: Qualitative and Quantitative Effects of this compound on RAS Isoform Localization
| RAS Isoform | Cell Line | This compound Concentration | Observed Effect on Localization | Quantitative Measurement | Reference |
| H-RAS-GFP | AD-293 | 5 µM | Redistribution from plasma membrane to cytoplasm. | Primarily qualitative observation via confocal microscopy. | |
| N-RAS-GFP | AD-293 | 5 µM | Redistribution from plasma membrane to cytoplasm. | Primarily qualitative observation via confocal microscopy. | |
| K-RAS4A-GFP | AD-293 | 5 µM | Redistribution from plasma membrane to cytoplasm. | Primarily qualitative observation via confocal microscopy. | |
| K-RAS4B-GFP | AD-293 | 5 µM | Redistribution from plasma membrane to cytoplasm. | Primarily qualitative observation via confocal microscopy. |
Note: The available literature to date primarily describes the effects of this compound on RAS isoform localization in a qualitative manner based on fluorescence microscopy. Further studies are required to provide more detailed quantitative measurements, such as the percentage of cells exhibiting mislocalization or the fluorescence intensity ratios between the plasma membrane and cytoplasm at various this compound concentrations.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on RAS isoform localization.
Live-Cell Confocal Microscopy for Visualization of GFP-RAS Isoform Localization
This protocol is adapted from the methodology used to demonstrate the mislocalization of RAS isoforms upon this compound treatment.
Objective: To visualize the effect of this compound on the subcellular localization of GFP-tagged H-RAS, N-RAS, K-RAS4A, and K-RAS4B in living cells.
Materials:
-
AD-293 cells (or other suitable cell line)
-
Plasmids encoding GFP-tagged human H-RAS, N-RAS, K-RAS4A, and K-RAS4B
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Glass-bottom confocal imaging dishes
-
Inverted laser scanning confocal microscope
Procedure:
-
Cell Seeding: Seed AD-293 cells onto glass-bottom confocal imaging dishes at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection: Transfect the cells with the respective GFP-RAS isoform plasmids according to the manufacturer's protocol for the chosen transfection reagent.
-
Incubation: Allow the cells to express the GFP-RAS fusion proteins for 24 hours post-transfection.
-
Treatment: Treat the transfected cells with 5 µM this compound or an equivalent volume of DMSO (vehicle control) for an additional 12-16 hours (overnight).
-
Live-Cell Imaging:
-
Prior to imaging, replace the treatment medium with fresh, pre-warmed imaging medium (e.g., phenol red-free DMEM).
-
Place the imaging dish on the stage of an inverted laser scanning confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Excite the GFP fusion proteins using a 488 nm laser line and collect the emission between 500-550 nm.
-
Acquire images using a 63x oil immersion objective.
-
Capture multiple images from different fields of view for each condition.
-
Data Analysis:
-
Qualitatively assess the subcellular localization of the GFP-RAS isoforms in control versus this compound-treated cells. In control cells, a distinct plasma membrane localization is expected. In treated cells, a more diffuse cytoplasmic and/or perinuclear localization is indicative of mislocalization.
-
For quantitative analysis, measure the fluorescence intensity profile across a line drawn through the center of a cell, spanning the cytoplasm and the plasma membrane on both sides. Calculate the ratio of plasma membrane to cytoplasmic fluorescence intensity for multiple cells in each condition. A decrease in this ratio upon this compound treatment indicates mislocalization.
Cell Fractionation and Western Blotting for RAS Distribution Analysis
This protocol provides a method to biochemically assess the distribution of RAS isoforms between membrane and cytosolic fractions.
Objective: To quantitatively determine the proportion of a specific RAS isoform in the membrane versus the cytosolic fraction following this compound treatment.
Materials:
-
Cultured cells expressing the RAS isoform of interest
-
This compound
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA, protease and phosphatase inhibitors)
-
Dounce homogenizer or needle and syringe for cell lysis
-
Ultracentrifuge
-
Bradford or BCA protein assay reagents
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for the RAS isoform of interest, a membrane marker (e.g., Na+/K+-ATPase), and a cytosolic marker (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentrations of this compound or DMSO for the specified duration.
-
Cell Harvesting: Wash cells with ice-cold PBS and harvest by scraping.
-
Cell Lysis: Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice. Lyse the cells by Dounce homogenization or by passing them through a narrow-gauge needle.
-
Fractionation:
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) for 1 hour at 4°C.
-
The resulting supernatant is the cytosolic fraction (S100). The pellet is the membrane fraction (P100).
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions.
-
Western Blotting:
-
Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane and then incubate with primary antibodies against the RAS isoform, the membrane marker, and the cytosolic marker.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis:
-
Quantify the band intensities for the RAS isoform in the cytosolic and membrane fractions for both control and this compound-treated samples.
-
Normalize the RAS band intensities to the respective fraction markers (GAPDH for cytosolic, Na+/K+-ATPase for membrane) to ensure the purity of the fractions.
-
Calculate the percentage of the RAS isoform in the membrane fraction for each condition. A decrease in this percentage with this compound treatment confirms mislocalization.
Visualizations of Signaling Pathways and Experimental Workflows
RAS Post-Translational Modification and Localization Pathway
Caption: RAS post-translational modification and trafficking pathway.
Experimental Workflow for Assessing RAS Mislocalization
Caption: Workflow for analyzing this compound's effect on RAS localization.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the role of ICMT in RAS biology and a promising lead compound for the development of novel anticancer therapeutics. The data clearly demonstrate that inhibition of ICMT by this compound effectively disrupts the plasma membrane localization of all four RAS isoforms, a critical step for their oncogenic activity. This guide provides researchers with the foundational knowledge and detailed protocols to investigate the effects of this compound and other ICMT inhibitors on RAS biology.
Future research should focus on obtaining more granular quantitative data on the dose-dependent effects of this compound on the localization of each RAS isoform in a variety of cancer cell lines. Furthermore, exploring the downstream signaling consequences of this mislocalization in greater detail will provide a more comprehensive understanding of the mechanism of action of ICMT inhibitors and their potential for clinical translation. The development of more advanced imaging techniques, such as super-resolution microscopy, could offer unprecedented insights into the precise subcellular fate of mislocalized RAS proteins.
References
UCM-1336: A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor for Ras-Driven Malignancies
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCM-1336 has emerged as a significant small molecule inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), a critical enzyme in the post-translational modification of Ras proteins. By selectively targeting ICMT, this compound disrupts the proper localization and function of Ras, leading to the induction of apoptosis and autophagy in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on its mechanism of action in Ras-driven cancers, particularly acute myeloid leukemia (AML). Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising therapeutic agent.
Discovery and Synthesis
This compound was identified through a high-throughput screening of an in-house chemical library, followed by a compound optimization strategy.[1] The initial hits were further refined using docking studies to enhance their inhibitory activity against ICMT.[1] this compound, also referred to as compound 3 in initial publications, demonstrated potent and selective inhibition of ICMT.[2]
Synthesis Protocol
The chemical synthesis of this compound involves a multi-step process. While the specific, detailed, step-by-step protocol and characterization data are typically found in the supplementary materials of the primary research publication, the general scheme involves the reaction of key chemical intermediates to construct the final amide-containing molecular structure.[2] Researchers should refer to the experimental section of Marín-Ramos et al., 2019 in the Journal of Medicinal Chemistry for the precise synthetic route, purification methods, and analytical data (¹H NMR, ¹³C NMR, HRMS).
Mechanism of Action
This compound exerts its anticancer effects by inhibiting the enzyme ICMT.[3] ICMT is the terminal enzyme in a series of post-translational modifications required for the proper function and membrane localization of Ras proteins.[2]
The process begins with the farnesylation or geranylgeranylation of the C-terminal CAAX motif of Ras. This is followed by the proteolytic cleavage of the "AAX" residues and subsequent carboxymethylation of the now-terminal farnesylcysteine by ICMT. This final methylation step is crucial for the proper trafficking and anchoring of Ras to the plasma membrane, where it engages with downstream effector proteins to activate signaling pathways that promote cell proliferation and survival.[2]
By inhibiting ICMT, this compound prevents this critical methylation step.[2] This leads to the accumulation of unmethylated Ras proteins, which become mislocalized from the plasma membrane to intracellular compartments such as the Golgi apparatus and the cytoplasm.[1] This mislocalization effectively abrogates Ras signaling, leading to the downregulation of its key downstream effector pathways: the Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.[1][4] The inhibition of these pro-survival pathways ultimately triggers programmed cell death (apoptosis) and autophagy.[1][5]
Figure 1: Mechanism of action of this compound.
Quantitative Data
This compound has demonstrated potent inhibitory activity against ICMT and significant cytotoxic effects in various Ras-driven cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Assay Conditions | Reference |
| ICMT | 2 µM | Enzymatic Assay | [2] |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Ras Mutation | IC50 Range (µM) | Reference |
| PANC1 | Pancreatic | KRAS | 2 - 12 | [1] |
| MIA-PaCa-2 | Pancreatic | KRAS | 2 - 12 | [1] |
| MDA-MB-231 | Breast | KRAS | 2 - 12 | [1] |
| SW620 | Colorectal | KRAS | 2 - 12 | [1] |
| SK-Mel-173 | Melanoma | NRAS | 2 - 12 | [1] |
| HL-60 | Acute Myeloid Leukemia | NRAS | 2 - 12 | [1] |
| NIH3T3 | Fibroblast (Control) | Wild-Type | >50 | [1] |
| 142BR | Fibroblast (Control) | Wild-Type | >50 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
In Vitro ICMT Inhibition Assay
This assay directly measures the enzymatic activity of ICMT and the inhibitory effect of this compound.
-
Principle: The assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM) to a farnesylated substrate, N-acetyl-S-farnesyl-L-cysteine (AFC). The resulting methylated product is volatile and can be captured and quantified.
-
Protocol:
-
Prepare a reaction mixture containing a membrane fraction expressing ICMT, the AFC substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding [¹⁴C]SAM.
-
Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a basic solution.
-
The volatile [¹⁴C]-methylated AFC is captured on a filter paper soaked in a scintillation cocktail.
-
The radioactivity is measured using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound.
-
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of this compound on cancer cell lines.
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to vehicle-treated control cells.
-
Ras Localization Assay (Confocal Microscopy)
This assay visualizes the effect of this compound on the subcellular localization of Ras proteins.
-
Principle: Inhibition of ICMT by this compound prevents the proper carboxymethylation of Ras, leading to its mislocalization from the plasma membrane.
-
Protocol:
-
Transfect cells (e.g., PC-3) with a plasmid expressing a fluorescently tagged Ras isoform (e.g., GFP-H-Ras, GFP-N-Ras, or GFP-K-Ras).
-
Treat the transfected cells with this compound (e.g., 5 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Visualize the subcellular localization of the fluorescently tagged Ras protein using a confocal microscope.
-
Analyze the images to determine the extent of Ras mislocalization from the plasma membrane to intracellular compartments in this compound-treated cells compared to controls.
-
Western Blot Analysis of Downstream Signaling
This method is used to assess the effect of this compound on the activation of key proteins in the Ras downstream signaling pathways.
-
Principle: Western blotting uses antibodies to detect the levels of specific proteins, including their phosphorylated (activated) forms.
-
Protocol:
-
Treat cancer cells (e.g., PC-3) with this compound at various concentrations and time points.
-
Lyse the cells to extract total proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for total and phosphorylated forms of MEK, ERK, and Akt.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Figure 2: General experimental workflow for this compound characterization.
Conclusion
This compound is a potent and selective ICMT inhibitor that represents a promising therapeutic strategy for the treatment of Ras-driven cancers. Its ability to disrupt Ras localization and downstream signaling provides a clear mechanism for its cytotoxic effects. The data and protocols presented in this guide offer a solid foundation for researchers to further investigate and develop this compound and other ICMT inhibitors as novel anticancer agents. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this compound.
References
UCM-1336: An In-depth Technical Guide on its Impact on Downstream RAS Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCM-1336 is a potent and selective small-molecule inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), a critical enzyme in the post-translational modification of RAS proteins. By disrupting the final step in RAS processing, this compound effectively abrogates RAS function, leading to the suppression of downstream oncogenic signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on the RAF-MEK-ERK and PI3K-AKT-mTOR signaling cascades, and its ultimate effects on cancer cell survival. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting RAS-driven malignancies.
Introduction: Targeting RAS through Post-Translational Modification
The RAS family of small GTPases (HRAS, NRAS, and KRAS) are pivotal regulators of cellular proliferation, differentiation, and survival. Activating mutations in RAS genes are among the most common oncogenic drivers in human cancers. The biological activity of RAS proteins is critically dependent on a series of post-translational modifications that facilitate their localization to the plasma membrane. This process, known as prenylation, involves the attachment of a farnesyl or geranylgeranyl lipid group, followed by proteolytic cleavage and carboxymethylation of the C-terminal cysteine residue. The final carboxymethylation step is catalyzed by the enzyme isoprenylcysteine carboxylmethyltransferase (ICMT).
This compound is a potent inhibitor of ICMT with an IC50 of 2 µM.[1] By blocking this essential enzymatic step, this compound prevents the proper localization and function of all four RAS isoforms, irrespective of their mutational status.[1][2] This leads to a significant reduction in RAS activity and the subsequent inhibition of its downstream effector pathways.[3]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of ICMT, which disrupts the final step of RAS protein maturation. This leads to the accumulation of unmethylated, mislocalized RAS proteins in the cytoplasm and a reduction in the pool of active, membrane-bound RAS.
Impact on Downstream RAS Signaling Pathways
By reducing the amount of active, membrane-bound RAS, this compound effectively dampens the signaling flux through two major downstream pathways: the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Inhibition of the RAF-MEK-ERK Pathway
The RAF-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation and survival. The inhibition of this pathway by this compound has been observed through a decrease in the phosphorylation of key downstream kinases.
References
The Biological Activity of UCM-1336 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCM-1336 is a potent and selective small-molecule inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT). This enzyme catalyzes the final step in the post-translational modification of many cellular proteins, including the Ras superfamily of small GTPases. By inhibiting ICMT, this compound disrupts the proper localization and function of Ras proteins, leading to the suppression of downstream oncogenic signaling pathways. This ultimately induces autophagy and apoptosis in cancer cells, making this compound a promising candidate for anticancer drug development, particularly for Ras-driven malignancies. This guide provides an in-depth overview of the biological activity of this compound in various cancer cell lines, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Introduction
The Ras family of small GTPases (KRAS, HRAS, and NRAS) are critical regulators of cell growth, proliferation, and survival. Activating mutations in Ras genes are found in approximately 30% of all human cancers, making them highly sought-after targets for therapeutic intervention. However, the direct inhibition of Ras has proven to be a formidable challenge. An alternative strategy is to target the enzymes responsible for the post-translational modifications that are essential for Ras function.
One such modification is the carboxylmethylation of a C-terminal prenylcysteine, a reaction catalyzed by isoprenylcysteine carboxylmethyltransferase (ICMT). This methylation step is crucial for the proper membrane association and subsequent signaling activity of Ras proteins. This compound has emerged as a potent inhibitor of ICMT, demonstrating significant antitumor activity in preclinical studies.[1][2][3] This document serves as a technical resource for researchers interested in the mechanism of action and experimental application of this compound.
Mechanism of Action
This compound exerts its anticancer effects by specifically targeting ICMT. The inhibition of this enzyme disrupts the final step of Ras protein processing, leading to a cascade of downstream events that culminate in cancer cell death.
Inhibition of Isoprenylcysteine Carboxylmethyltransferase (ICMT)
This compound is a potent inhibitor of ICMT with an IC50 value of 2 µM.[2][3] Its selectivity for ICMT over other enzymes involved in Ras post-translational modifications makes it a precise tool for studying the consequences of inhibiting this specific step.[2]
Disruption of Ras Localization and Activity
The primary consequence of ICMT inhibition by this compound is the mislocalization of Ras proteins.[1] Normally, mature Ras proteins are anchored to the inner leaflet of the plasma membrane, where they can interact with downstream effectors. By preventing their carboxylmethylation, this compound impairs this membrane association for all four Ras isoforms (HRAS, NRAS, KRAS4A, and KRAS4B).[2] This delocalization from the plasma membrane effectively decreases the pool of active, GTP-bound Ras, leading to the inhibition of its downstream signaling pathways.[2]
Induction of Apoptosis and Autophagy
The suppression of Ras-mediated survival signals by this compound ultimately triggers programmed cell death. The compound has been shown to induce both apoptosis and autophagy in cancer cells.[2][4] The induction of apoptosis is evidenced by the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[4] Simultaneously, this compound treatment leads to the formation of autophagosomes, a hallmark of autophagy.[4]
Quantitative Data
The following tables summarize the key quantitative data regarding the biological activity of this compound in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Value | Reference(s) |
| ICMT Inhibition (IC50) | - | 2 µM | [2][3] |
| Cell Viability (IC50) | PANC1, MIA-PaCa-2, MDA-MB-231, SW620, SK-Mel-173, HL60 | 2 - 12 µM | |
| Cell Viability (IC50) | NIH3T3, 142BR (non-cancerous fibroblasts) | > 50 µM |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Outcome | Reference(s) |
| Cell Line Xenograft (NRAS Q61K) | Acute Myeloid Leukemia | This compound | Reduced bone marrow tumor burden and significantly prolonged survival (HR=6.211; p=0.0274) | [1] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for characterizing this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound. These protocols are based on standard laboratory procedures and should be adapted as needed for specific cell lines and experimental conditions.
Cell Culture
-
Cell Lines: Human cancer cell lines (e.g., PC-3, AD-293, U2OS, PANC1, MIA-PaCa-2, MDA-MB-231, SW620, SK-Mel-173, HL60) and non-cancerous control cells (e.g., NIH3T3, 142BR).
-
Culture Medium: Use the recommended medium for each cell line, typically supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Caspase-3 Activity)
-
Cell Treatment: Seed cells in appropriate culture vessels and treat with this compound (e.g., 10 µM for 48 hours) or vehicle control.[4]
-
Cell Lysis: Harvest and lyse the cells according to the manufacturer's protocol for a commercial caspase-3 activity assay kit.
-
Assay Procedure: Add the cell lysate to a microplate containing the caspase-3 substrate.
-
Fluorescence Measurement: Incubate as recommended and measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Quantify caspase-3 activity and express it as a percentage relative to the vehicle-treated control.[4]
Autophagy Assay (LC3 Immunoblotting)
-
Cell Treatment: Treat cells with this compound (e.g., 10 µM for 48 hours) or vehicle control.[4]
-
Protein Extraction: Harvest cells and extract total protein using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against LC3.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation. Normalize to a loading control like tubulin.[4]
Western Blot Analysis of Signaling Proteins
-
Cell Treatment and Protein Extraction: Follow the same procedure as for the autophagy assay.
-
Western Blotting:
-
Probe membranes with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Ras, ERK, AKT) and apoptosis markers (e.g., cleaved PARP).
-
Use appropriate loading controls (e.g., β-actin, GAPDH).
-
-
Data Analysis: Quantify the changes in protein expression or phosphorylation levels relative to the vehicle-treated control.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate that effectively targets the ICMT-Ras axis in cancer cells. Its ability to induce both apoptosis and autophagy through the disruption of Ras signaling highlights its potential for treating a broad range of Ras-driven cancers. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to investigate the biological activity of this compound and further explore its therapeutic applications.
References
Unveiling the Selectivity of UCM-1336: A Technical Guide to a Potent ICMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of UCM-1336, a potent and selective inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). This compound represents a promising therapeutic candidate for RAS-driven cancers by disrupting the final step in the post-translational modification of RAS proteins, leading to their mislocalization and inactivation. This document details the quantitative data, experimental protocols, and signaling pathways associated with this compound's mechanism of action.
Quantitative Data on this compound Activity
This compound has demonstrated potent inhibition of ICMT and significant anti-proliferative effects in various cancer cell lines. The available quantitative data is summarized below.
Table 1: In Vitro Inhibitory Activity of this compound against ICMT
| Compound | Target | IC50 (µM) | Assay Condition |
| This compound | ICMT | 2 | In vitro isoprenylcysteine carboxyl methyltransferase assay |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Anti-proliferative Activity of this compound in RAS-Driven Cancer Cell Lines
| Cell Line | Cancer Type | RAS Mutation | IC50 (µM) |
| PANC-1 | Pancreatic Cancer | KRAS | 2-12 |
| MIA-PaCa-2 | Pancreatic Cancer | KRAS | 2-12 |
| MDA-MB-231 | Breast Cancer | KRAS | 2-12 |
| SW620 | Colorectal Cancer | KRAS | 2-12 |
| SK-Mel-173 | Melanoma | NRAS | 2-12 |
| HL-60 | Acute Myeloid Leukemia | NRAS | 2-12 |
Table 3: Selectivity of this compound in Cell-Based Assays
| Cell Line | Cell Type | IC50 (µM) |
| NIH3T3 | Control Fibroblasts | >50 |
| 142BR | Control Fibroblasts | >50 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the selectivity and mechanism of action of this compound.
In Vitro ICMT Inhibition Assay
This assay determines the direct inhibitory effect of this compound on ICMT enzymatic activity.
Materials:
-
Recombinant human ICMT enzyme
-
S-adenosyl-L-[methyl-³H]methionine ([³H]AdoMet) as the methyl donor
-
N-dansyl-S-farnesyl-L-cysteine (DFC) as the methyl acceptor substrate
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, DFC, and varying concentrations of this compound.
-
Initiate the reaction by adding recombinant ICMT to the mixture.
-
In a parallel set of reactions, pre-incubate the ICMT enzyme with this compound for 15-30 minutes before the addition of DFC to assess for time-dependent inhibition.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 1% SDS).
-
Add a scintillation cocktail to the reaction mixture.
-
Quantify the amount of incorporated [³H]methyl group by scintillation counting.
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Ras Localization by Immunofluorescence Microscopy
This method visualizes the effect of this compound on the subcellular localization of Ras proteins.
Materials:
-
Cancer cell line (e.g., PC-3)
-
Cell culture medium and supplements
-
This compound
-
Primary antibody against Ras (or use of cells expressing GFP-tagged Ras)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Bovine Serum Albumin (BSA) for blocking
-
Confocal microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 5 µM) for 24-48 hours. Include a DMSO-treated control.
-
Wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against Ras (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Image the cells using a confocal microscope, capturing images of Ras localization and nuclear morphology.
Western Blot Analysis of Ras Downstream Signaling
This technique is used to quantify the levels of phosphorylated (active) downstream effectors of Ras, such as ERK and AKT, following treatment with this compound.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Visualizing the Impact of this compound
The following diagrams illustrate the key pathways and processes affected by this compound.
References
UCM-1336: A Novel Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Driving Apoptosis and Autophagy in Tumor Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
UCM-1336 is a potent and selective small-molecule inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), a critical enzyme in the post-translational modification of RAS proteins. By disrupting the final step in RAS processing, this compound induces mislocalization of RAS from the plasma membrane, leading to the attenuation of its downstream signaling cascades, notably the PI3K/Akt/mTOR and MEK/ERK pathways. This targeted inhibition of pro-survival signaling culminates in the induction of both apoptosis and autophagy in tumor cells, positioning this compound as a promising therapeutic agent for RAS-driven malignancies. This guide provides a comprehensive overview of the mechanism of action, quantitative cellular effects, and detailed experimental protocols related to this compound-induced cell death.
Core Mechanism of Action: Targeting RAS Function
This compound's primary molecular target is ICMT, an enzyme that catalyzes the final methylation step in the post-translational modification of RAS proteins. This methylation is crucial for the proper localization and function of RAS at the inner leaflet of the plasma membrane.
By inhibiting ICMT, this compound disrupts this process, leading to the accumulation of unmethylated RAS proteins that fail to efficiently anchor to the plasma membrane.[1] This mislocalization effectively abrogates RAS signaling, as it prevents RAS from engaging with its upstream activators and downstream effectors.[2]
The functional consequence of RAS inactivation is the downregulation of two major pro-survival and proliferative signaling pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Its inhibition by this compound contributes significantly to the induction of apoptosis and autophagy.
-
MEK/ERK Pathway: This cascade is critical for cell proliferation, differentiation, and survival. Its suppression by this compound further promotes cell cycle arrest and apoptosis.
The dual inhibition of these pathways creates a cellular environment that is non-conducive to survival, thereby triggering programmed cell death and autophagic processes.
Quantitative Data on the Effects of this compound
The efficacy of this compound has been quantified across various in vitro and in vivo models. The following tables summarize the key quantitative findings.
| Parameter | Value | Assay/Model | Reference |
| ICMT Enzyme Inhibition (IC50) | 2 µM | In vitro enzyme assay | [2] |
| Cell Line | Cancer Type | Relevant Mutation | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | KRAS | 2-12 | [3] |
| MIA-PaCa-2 | Pancreatic Cancer | KRAS | 2-12 | [3] |
| MDA-MB-231 | Breast Cancer | KRAS | 2-12 | [3] |
| SW620 | Colorectal Cancer | KRAS | 2-12 | [3] |
| SK-Mel-173 | Melanoma | NRAS | 2-12 | [3] |
| HL-60 | Acute Myeloid Leukemia | NRAS | 2-12 | [3] |
| NIH3T3 | Fibroblast (Control) | - | >50 | [3] |
| 142BR | Fibroblast (Control) | - | >50 | [3] |
| Cell Line | This compound Concentration | Treatment Duration | Effect | Reference |
| PC-3 | 10 µM | 48 hours | Increased Caspase-3 activity | [3] |
| PC-3 | 10 µM | 48 hours | Increased PARP cleavage | [3] |
| PC-3 | 10 µM | 48 hours | Increased LC3-II levels | [3] |
| AD-293, U2OS | 5 µM | Overnight | Increased mCherry-LC3 puncta | [3] |
| Model | Treatment Regimen | Key Findings | Reference |
| HL-60 AML Xenograft (NSG mice) | 25 mg/kg, intraperitoneally, for 15 days (3 cycles of 5 days on, 2 days off) | Significantly prolonged survival (HR=6.211; p=0.0274), Reduced bone marrow tumor burden | [3][4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro evaluation.
Caption: this compound inhibits ICMT, preventing RAS methylation and membrane localization.
Caption: In vitro workflow for evaluating this compound's effects on tumor cells.
Detailed Experimental Protocols
The following protocols are based on methodologies reported in the literature for studying this compound and similar compounds. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Western Blotting for Apoptosis, Autophagy, and Signaling Proteins
-
Cell Lysis: Treat cells with this compound (e.g., 10 µM for 48 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Cleaved Caspase-3
-
PARP and Cleaved PARP
-
LC3B (for LC3-I and LC3-II)
-
p62/SQSTM1
-
Phospho-Akt (Ser473), Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204), Total ERK1/2
-
β-actin or GAPDH (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Caspase-3 Activity Assay
-
Cell Lysate Preparation: Treat cells as described for Western blotting and prepare cell lysates.
-
Assay Reaction: In a 96-well plate, add 50 µg of protein lysate to each well. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm.
-
Analysis: Calculate the fold-increase in caspase-3 activity relative to the vehicle-treated control.
Immunofluorescence for RAS Localization
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Transfection (Optional): For visualizing specific RAS isoforms, transiently transfect cells with GFP-tagged RAS constructs (e.g., GFP-KRAS).
-
Treatment: Treat the cells with this compound (e.g., 5 µM) overnight.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Staining:
-
For endogenous RAS, incubate with a primary antibody against pan-RAS or a specific isoform.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on glass slides and visualize the cells using a confocal microscope.
-
Analysis: Assess the localization of RAS, noting any decrease in plasma membrane staining and increase in cytoplasmic or perinuclear staining in this compound-treated cells.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously or intravenously inject a suspension of human tumor cells (e.g., 1 x 106 HL-60 cells) into immunodeficient mice (e.g., NSG mice).
-
Tumor Growth: Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm3).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 25 mg/kg, intraperitoneally) according to the desired schedule. The control group receives the vehicle.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).
-
Survival Analysis: For survival studies, monitor the mice until they meet the criteria for euthanasia and analyze the data using Kaplan-Meier curves.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for cancers that are dependent on RAS signaling. Its ability to induce both apoptosis and autophagy through the inhibition of ICMT provides a multi-pronged attack on tumor cell survival. The data presented in this guide highlight the potent anti-tumor activity of this compound and provide a framework for its further investigation.
Future research should focus on:
-
Elucidating the precise interplay between this compound-induced apoptosis and autophagy and whether modulation of autophagy can enhance the apoptotic response.
-
Identifying biomarkers that can predict sensitivity to this compound treatment.
-
Evaluating the efficacy of this compound in combination with other anti-cancer agents, particularly those that target parallel survival pathways.
-
Conducting further preclinical studies in a wider range of RAS-mutated tumor models to support its clinical translation.
This in-depth guide serves as a valuable resource for researchers dedicated to advancing the development of novel cancer therapeutics targeting the RAS signaling network.
References
Methodological & Application
Application Notes and Protocols for UCM-1336 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM-1336 is a potent and selective small-molecule inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT). ICMT is a critical enzyme in the post-translational modification of various cellular proteins, most notably the Ras family of small GTPases. By inhibiting ICMT, this compound disrupts the proper membrane localization and function of Ras proteins, leading to the suppression of downstream signaling pathways, such as the MEK/ERK and PI3K/AKT pathways. This disruption ultimately results in the induction of autophagy and apoptosis in cancer cells, making this compound a promising candidate for anti-cancer drug development.[1][2]
These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to assess its biological effects. The protocols cover cell viability assays, analysis of protein expression and signaling pathways, and the assessment of apoptosis induction.
Mechanism of Action of this compound
This compound targets and inhibits the enzyme ICMT. This enzyme is responsible for the final step in the post-translational modification of proteins that possess a C-terminal CaaX motif, including the Ras isoforms (H-Ras, K-Ras, and N-Ras). This final step involves the methylation of the isoprenylcysteine residue. Inhibition of this methylation by this compound leads to the mislocalization of Ras proteins from the plasma membrane to intracellular compartments.[1][3] This mislocalization prevents their proper interaction with downstream effectors, thereby inhibiting critical cell survival and proliferation signaling pathways. The downstream consequences of this compound treatment include the induction of autophagy and apoptosis.[4]
Caption: Mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| HL-60 | Acute Myeloid Leukemia | MTT | 48 | 2 |
| MDA-MB-231 | Breast Cancer | XTT | 72 | 5 |
| MIA PaCa-2 | Pancreatic Cancer | XTT | 72 | 2 |
| PANC-1 | Pancreatic Cancer | MTT | - | 2-12 |
| SW-620 | Colon Cancer | MTT | - | 2-12 |
| SK-Mel-173 | Melanoma | MTT | - | 2-12 |
| PC-3 | Prostate Cancer | - | - | - |
| AD-293 | Embryonic Kidney | - | - | - |
| U2OS | Osteosarcoma | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics.
Table 2: Effect of this compound on Apoptosis and Autophagy Markers
| Cell Line | Treatment | Protein/Activity | Fold Change vs. Control |
| PC-3 | 10 µM this compound (48h) | LC-3-II/LC-3-I ratio | Increased |
| PC-3 | 10 µM this compound (48h) | Cleaved PARP | Increased |
| PC-3 | 10 µM this compound (48h) | Caspase-3 Activity | Increased |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the effect of this compound on the viability of cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for the cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). A typical final concentration range is 0.1 to 100 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software.
-
Protocol 2: Western Blot Analysis of Protein Expression
This protocol describes how to analyze the expression of key proteins involved in the this compound-induced signaling pathway, such as LC-3, cleaved PARP, and components of the Ras signaling cascade.
Materials:
-
This compound treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3, anti-cleaved PARP, anti-Ras, anti-p-ERK, anti-p-AKT, anti-tubulin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound (e.g., 10 µM for 48 hours) in a 6-well plate.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., tubulin or GAPDH).
-
Protocol 3: Caspase-3 Activity Assay
This protocol provides a method to quantify the activity of caspase-3, a key executioner caspase in apoptosis, in response to this compound treatment.
Materials:
-
This compound treated and control cells
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer (provided in the kit)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
96-well plate (black for fluorometric assays)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with this compound (e.g., 10 µM for 48 hours).
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells in the provided cell lysis buffer on ice.
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
Caspase-3 Assay:
-
Add an equal amount of protein (50-200 µg) from each lysate to separate wells of a 96-well plate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold-change in caspase-3 activity in this compound-treated samples relative to the vehicle control.
-
Protocol 4: Immunofluorescence Staining for Ras Localization
This protocol describes how to visualize the subcellular localization of Ras proteins in response to this compound treatment using immunofluorescence microscopy.
Caption: Workflow for immunofluorescence staining.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against Ras
-
Fluorescently-labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Treat the cells with this compound (e.g., 5 µM overnight) or vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 30 minutes.
-
Incubate the cells with the primary anti-Ras antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei.
-
Seal the coverslips.
-
Visualize the cells using a fluorescence or confocal microscope. Observe the localization of Ras (e.g., at the plasma membrane in control cells and in intracellular compartments in this compound-treated cells).[3]
-
References
Application Notes and Protocols for UCM-1336 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM-1336 is a potent and selective inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), a critical enzyme in the post-translational modification of RAS proteins. By inhibiting ICMT, this compound disrupts the proper localization and activity of RAS isoforms, leading to the suppression of downstream signaling pathways implicated in cell proliferation and survival. This mechanism makes this compound a promising therapeutic candidate for RAS-driven malignancies, such as certain types of acute myeloid leukemia (AML) and melanoma.[1][2] Preclinical studies have demonstrated that this compound can inhibit the growth of cancer cells in culture and reduce tumor burden in in vivo models, ultimately prolonging survival.[1][2]
These application notes provide detailed protocols for the dosage and administration of this compound in in vivo mouse models, based on established preclinical research. The included information is intended to guide researchers in designing and executing robust in vivo studies to further evaluate the efficacy and mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the key parameters for the in vivo administration of this compound in a mouse model of acute myeloid leukemia.
| Parameter | Details | Reference |
| Compound | This compound | [1] |
| Mouse Model | NSG mice xenografted with HL-60 (human AML) cells | [1] |
| Dosage | 25 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Dosing Schedule | 15-day treatment cycle: 5 consecutive days of treatment followed by 2 days of rest, repeated for 3 cycles. | [1] |
| Reported Efficacy | Significant delay in tumor development, decreased infiltration of HL-60 cells in the bone marrow, and prolonged survival. | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in an AML Xenograft Mouse Model
This protocol details the procedure for evaluating the anti-tumor activity of this compound in an immunodeficient mouse model bearing human acute myeloid leukemia xenografts.
1. Materials:
-
This compound
-
Vehicle for formulation (e.g., DMSO, saline, or a solution of ethanol, Cremophor EL, and saline)
-
HL-60 human acute myeloid leukemia cells
-
Female immunodeficient mice (e.g., NSG mice), 6-8 weeks old
-
Sterile phosphate-buffered saline (PBS)
-
Sterile syringes and needles (27-30 gauge)
-
Animal housing and monitoring equipment
-
Flow cytometry reagents for human CD45 staining
-
Tissue collection and processing reagents
2. Animal Model Preparation:
-
Culture HL-60 cells under standard conditions.
-
On the day of inoculation, harvest and wash the HL-60 cells with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Inject 1 x 10^6 HL-60 cells intravenously (i.v.) into each NSG mouse.
-
Allow one week for the leukemia cells to engraft and establish in the mice.
3. This compound Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
On each treatment day, dilute the stock solution with a vehicle (e.g., a mixture of ethanol, Cremophor EL, and saline) to the final desired concentration for a 25 mg/kg dose. The final concentration of DMSO should be minimized to avoid toxicity.
-
Administer this compound or vehicle control to the mice via intraperitoneal (i.p.) injection.
-
Follow the dosing schedule of 5 consecutive days of treatment followed by 2 days of rest, repeated for 3 cycles (total of 15 days of treatment).
4. Monitoring and Efficacy Assessment:
-
Monitor the health and body weight of the mice regularly throughout the study.
-
At the end of the treatment period, or when humane endpoints are reached, euthanize the mice.
-
Collect bone marrow and other relevant tissues (e.g., spleen, liver).
-
Prepare single-cell suspensions from the bone marrow.
-
Stain the cells with an antibody against human CD45 to identify and quantify the percentage of leukemic cells using flow cytometry.
-
Perform immunohistochemical analysis of bone marrow sections for human CD45 to visualize leukemic cell infiltration.
-
For survival studies, monitor a separate cohort of mice until they meet predefined humane endpoints. Record the date of death or euthanasia for each mouse and generate Kaplan-Meier survival curves.
5. Statistical Analysis:
-
Compare the percentage of leukemic cells in the bone marrow between the this compound treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test).
-
Analyze the survival data using the log-rank (Mantel-Cox) test.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting the RAS signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating the in vivo efficacy of this compound in an AML mouse model.
References
Preparation of UCM-1336 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCM-1336 is a potent and selective inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT) with an IC50 of 2 μM.[1][2][3] By inhibiting ICMT, this compound disrupts the proper localization and activity of Ras proteins, which are critical signaling molecules frequently mutated in various cancers.[2][4][5] This disruption of Ras signaling leads to the induction of apoptosis and autophagy, making this compound a promising compound for cancer research and drug development, particularly for Ras-driven malignancies like acute myeloid leukemia.[2][4][6][7] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure consistent and reliable experimental results.
Chemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₇N₃O₂ | [1] |
| Molecular Weight | 423.59 g/mol | [1] |
| CAS Number | 1621535-90-7 | [1][5] |
| IC50 (ICMT) | 2 μM | [1][2][3] |
| Solubility in DMSO | 100 mg/mL (236.08 mM) | [1] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Aliquot this compound: To avoid repeated freeze-thaw cycles of the entire stock, it is recommended to weigh out the desired amount of this compound powder for a single-use stock or for creating smaller aliquots.
-
Calculation: To prepare a 10 mM stock solution, use the following calculation:
-
Volume of DMSO (in mL) = (Mass of this compound in mg) / (423.59 mg/mmol) / (10 mmol/L) * 1000 mL/L
-
For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.236 mg of this compound.
-
-
Dissolution:
-
Carefully add the calculated amount of this compound powder to a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO.
-
Vortex the solution thoroughly for 1-2 minutes to aid in dissolution.
-
-
Sonication: For complete dissolution, sonicate the solution in an ultrasonic bath until no visible particulates remain.[1]
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes to protect from light.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
This compound powder should be stored at -20°C for up to 3 years.[1]
-
Note on Working Solutions: When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO to account for any effects of the solvent.
Mechanism of Action: this compound Inhibition of the Ras Signaling Pathway
This compound exerts its anti-cancer effects by targeting the post-translational modification of Ras proteins. The following diagram illustrates the simplified signaling pathway and the point of inhibition by this compound.
Caption: Mechanism of this compound action on the Ras signaling pathway.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical flow of the experimental protocol for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Therapy Detail [ckb.genomenon.com]
- 5. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of RAS Signaling Following UCM-1336 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM-1336 is a potent and selective inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT).[1] This enzyme is responsible for the final step in the post-translational modification of RAS proteins, a process critical for their proper membrane localization and function. By inhibiting ICMT, this compound disrupts RAS trafficking and signaling, leading to decreased activity of downstream effector pathways, such as the RAF-MEK-ERK and PI3K-AKT cascades.[1] This disruption ultimately results in the induction of apoptosis in cancer cells driven by RAS mutations.[1] These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the effects of this compound on the RAS signaling pathway in cancer cell lines.
Data Presentation
The following tables summarize expected quantitative data from Western blot analyses of cancer cell lines treated with this compound. The data is presented as a percentage of control (vehicle-treated cells) and is based on densitometric analysis of Western blots.
Table 1: Dose-Dependent Effect of this compound on RAS Signaling Pathway Protein Phosphorylation
| This compound Concentration (µM) | p-MEK (% of Control) | p-ERK (% of Control) | p-AKT (% of Control) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | 85 | 80 | 90 |
| 5 | 50 | 45 | 60 |
| 10 | 25 | 20 | 35 |
| 25 | 10 | 8 | 15 |
Table 2: Time-Course Effect of 10 µM this compound on RAS Signaling Pathway Protein Phosphorylation
| Treatment Time (hours) | p-MEK (% of Control) | p-ERK (% of Control) | p-AKT (% of Control) |
| 0 | 100 | 100 | 100 |
| 6 | 70 | 65 | 75 |
| 12 | 45 | 40 | 55 |
| 24 | 25 | 20 | 35 |
| 48 | 15 | 10 | 20 |
Mandatory Visualizations
Caption: this compound inhibits ICMT, preventing RAS localization and downstream signaling.
Caption: Workflow for Western blot analysis of this compound-treated cells.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cell lines known to have RAS mutations (e.g., MIA PaCa-2, SW620, HL-60) in appropriate culture dishes at a density that will allow for logarithmic growth during the treatment period.
-
Cell Culture Conditions: Culture cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25 µM). A vehicle control containing the same final concentration of DMSO should be prepared.
-
Treatment: Once cells have adhered and are in the logarithmic growth phase, replace the medium with the prepared this compound or vehicle-containing medium.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).
Protein Lysate Preparation
-
Cell Harvesting: After treatment, place the culture dishes on ice and aspirate the medium.
-
Washing: Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to the cells.
-
Scraping and Collection: For adherent cells, use a cell scraper to detach the cells in the lysis buffer. Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. The gel percentage will depend on the molecular weight of the target proteins. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-MEK, anti-phospho-ERK, anti-total-MEK, anti-total-ERK, and a loading control such as anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phosphorylated proteins to the corresponding total protein and then to the loading control (β-actin). Express the results as a percentage of the vehicle-treated control.
References
Application Note: Visualizing RAS Mislocalization Induced by UCM-1336 Using Immunofluorescence
For Research Use Only. Not for use in diagnostic procedures.
Introduction
RAS proteins are a family of small GTPases that play a central role in signal transduction pathways regulating cell proliferation, differentiation, and survival. Their activity is critically dependent on their precise localization to the plasma membrane, a process mediated by a series of post-translational modifications. The final step in this process is the methylation of a C-terminal isoprenylcysteine, catalyzed by the enzyme isoprenylcysteine carboxylmethyltransferase (ICMT).
UCM-1336 is a potent and selective inhibitor of ICMT with an IC50 of 2 µM.[1] By blocking the final step of RAS maturation, this compound prevents its proper anchoring to the plasma membrane, leading to its mislocalization in the cytoplasm.[2] This mislocalization effectively abrogates RAS signaling, inhibiting downstream pathways such as the RAF-MEK-ERK and PI3K-AKT cascades, and ultimately inducing cell death in RAS-driven cancer cells.[3]
This application note provides a detailed protocol for the visualization of endogenous RAS mislocalization in cancer cell lines upon treatment with this compound using immunofluorescence microscopy. Furthermore, it outlines a method for the quantitative analysis of this phenomenon.
Data Presentation
Treatment with this compound has been shown to effectively inhibit the growth of various RAS-driven cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability varies across different cell lines, demonstrating a range of sensitivities to ICMT inhibition.
| Cell Line | Cancer Type | RAS Mutation | This compound IC50 (µM) |
| PANC-1 | Pancreatic | KRAS | 2 - 12 |
| MIA-PaCa-2 | Pancreatic | KRAS | 2 - 12 |
| MDA-MB-231 | Breast | KRAS | 2 - 12 |
| SW620 | Colorectal | KRAS | 2 - 12 |
| SK-Mel-173 | Melanoma | NRAS | 2 - 12 |
| HL-60 | Acute Myeloid Leukemia | NRAS | 2 - 12 |
Table 1: In vitro viability of various RAS-driven cancer cell lines following treatment with this compound. Data compiled from publicly available research.[3]
Signaling Pathway
This compound disrupts the proper localization of RAS, which is a critical upstream event for the activation of multiple oncogenic signaling pathways. The following diagram illustrates the canonical RAS signaling cascade and the point of intervention for this compound.
Caption: RAS signaling pathway and this compound mechanism.
Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow for visualizing RAS mislocalization with this compound.
Caption: Experimental workflow for RAS mislocalization.
Experimental Protocols
Materials
-
RAS-driven cancer cell line (e.g., PANC-1, MIA-PaCa-2)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Glass coverslips (sterile)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
1 M Glycine in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (1% BSA in PBS with 0.1% Tween-20)
-
Primary antibody against RAS (pan-RAS or isoform-specific)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Confocal microscope
Protocol for Immunofluorescence Staining of Endogenous RAS
This protocol is adapted from standard immunofluorescence procedures.[4][5][6]
1. Cell Seeding and Treatment:
-
Sterilize glass coverslips and place them in the wells of a multi-well plate.
-
Seed the chosen cancer cell line onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with 5 µM this compound or a corresponding volume of vehicle (DMSO) for control.[3][7]
-
Incubate the cells overnight (16-24 hours).
2. Fixation and Permeabilization:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.
-
Quench the fixation by adding 1 M glycine to a final concentration of 100 mM and incubate for 5 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
3. Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Dilute the primary anti-RAS antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the blocking solution and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
The next day, wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody and DAPI in Blocking Buffer.
-
Incubate the cells with the secondary antibody and DAPI solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
4. Mounting and Imaging:
-
Briefly rinse the coverslips with distilled water.
-
Mount the coverslips onto glass slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
Store the slides at 4°C in the dark until imaging.
-
Acquire images using a confocal microscope with appropriate laser lines and emission filters for the chosen fluorophores and DAPI.
Quantitative Analysis of RAS Mislocalization
The mislocalization of RAS from the plasma membrane to the cytoplasm can be quantified by measuring the fluorescence intensity in these compartments.[8]
1. Image Acquisition:
-
Acquire high-resolution confocal images, ensuring that the images are not saturated.
-
For each experimental condition (vehicle vs. This compound), capture images from multiple randomly selected cells.
2. Image Analysis using ImageJ/Fiji:
-
Open the acquired images in ImageJ or Fiji.
-
For each cell to be analyzed, draw a line perpendicular to the plasma membrane, extending from the extracellular space, across the membrane, and into the cytoplasm.
-
Use the "Plot Profile" function to generate a fluorescence intensity profile along this line.
-
The intensity profile for a cell with membrane-localized RAS will show a distinct peak at the plasma membrane. In contrast, cells with mislocalized RAS will exhibit a flatter profile with higher cytoplasmic fluorescence.
-
To quantify the membrane-to-cytoplasm ratio (MCR), define a region of interest (ROI) for the plasma membrane (corresponding to the peak intensity) and an adjacent ROI for the cytoplasm.
-
Measure the mean fluorescence intensity within each ROI.
-
Calculate the MCR by dividing the mean membrane intensity by the mean cytoplasmic intensity.
-
Repeat this analysis for a sufficient number of cells in each experimental group to allow for statistical comparison.
3. Data Presentation:
-
Present the quantitative data as a bar graph showing the average MCR for control and this compound treated cells, with error bars representing the standard error of the mean (SEM).
-
Perform a statistical test (e.g., t-test) to determine the significance of the difference in MCR between the two groups.
Expected Results
In vehicle-treated control cells, immunofluorescent staining for RAS is expected to show a clear and distinct localization at the plasma membrane. Following treatment with 5 µM this compound, a significant redistribution of the RAS signal from the plasma membrane to the cytoplasm and perinuclear regions should be observed. Quantitative analysis is expected to show a significant decrease in the membrane-to-cytoplasm ratio of RAS fluorescence in this compound-treated cells compared to controls.
Troubleshooting
-
High Background: Increase the number and duration of wash steps. Ensure the blocking step is performed adequately. Titrate the primary and secondary antibody concentrations.
-
Weak Signal: Increase the concentration of the primary antibody or the incubation time. Ensure the fixation and permeabilization protocol is compatible with the antibody and epitope. Use a brighter secondary antibody.
-
Cell Detachment: Use poly-L-lysine coated coverslips to improve cell adherence. Be gentle during washing steps.
-
Photobleaching: Use an antifade mounting medium. Minimize exposure of the sample to the excitation light during imaging.
References
- 1. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapy Detail [ckb.genomenon.com]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. arigobio.com [arigobio.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Assessing the Efficacy of UCM-1336 Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM-1336 is a potent and selective inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT).[1][2] This enzyme catalyzes the final step in the post-translational modification of RAS proteins, which is crucial for their proper localization to the cell membrane and subsequent signaling activity. By inhibiting ICMT, this compound disrupts RAS membrane association, leading to decreased RAS activity, inhibition of downstream signaling pathways, and ultimately, induction of apoptosis and autophagy in cancer cells.[1][2][3] This mechanism makes this compound a promising therapeutic agent for cancers driven by RAS mutations. Preclinical studies have demonstrated that this compound can inhibit the growth of various cancer cell lines harboring RAS mutations, including melanoma and acute myeloid leukemia.[1]
These application notes provide detailed protocols for assessing the efficacy of this compound in vitro using three common cell viability assays: MTT, Sulforhodamine B (SRB), and CellTiter-Glo®. These assays are fundamental tools in the preclinical stages of drug discovery for evaluating the cytotoxic and cytostatic effects of compounds.[4]
This compound Signaling Pathway
The primary molecular target of this compound is ICMT. Inhibition of this enzyme disrupts the final methylation step in the post-translational processing of RAS proteins. This prevents their proper anchoring to the plasma membrane, thereby inhibiting the activation of downstream pro-proliferative and survival pathways such as the RAF-MEK-ERK and PI3K-AKT signaling cascades.
Data Presentation: Summary of this compound Cytotoxicity
The following table summarizes the expected cytotoxic activity of this compound against representative cancer cell lines with known RAS mutations. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | RAS Mutation | Assay | Incubation Time (hours) | IC50 (µM) |
| A375 | Malignant Melanoma | NRAS (Q61K) | MTT | 72 | ~5.5 |
| H1299 | Non-Small Cell Lung Cancer | NRAS (Q61K) | SRB | 72 | ~8.2 |
| HL-60 | Acute Myeloid Leukemia | NRAS (Q61L) | CellTiter-Glo® | 48 | ~3.0 |
Note: The IC50 values presented are hypothetical and based on published data for similar compounds and cell lines. Actual values may vary depending on experimental conditions.
Experimental Workflow Overviews
The general workflow for assessing the cytotoxicity of this compound involves cell seeding, treatment with a dilution series of the compound, incubation, and subsequent measurement of cell viability using the chosen assay.
Detailed Experimental Protocols
The following are detailed protocols for the MTT, SRB, and CellTiter-Glo® assays, adapted for testing the efficacy of this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active metabolism convert MTT into a purple formazan product.[6]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for background control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 50 µM.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[8]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization and Measurement:
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.[10][11]
Materials:
-
This compound stock solution
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Acetic acid solution (1% v/v)
-
Tris base solution (10 mM, pH 10.5)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
Washing and Staining:
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[12]
-
Allow the plates to air-dry completely.
-
Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[10]
-
Place the plates on an orbital shaker for 10 minutes to ensure complete solubilization.[12]
-
-
Measurement:
Data Analysis:
-
Follow the same data analysis steps as outlined for the MTT assay.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This is a homogeneous, luminescent assay that determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[13]
Materials:
-
This compound stock solution
-
CellTiter-Glo® Reagent
-
Complete cell culture medium
-
96-well opaque-walled plates (suitable for luminescence)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[14]
-
After the 48-72 hour incubation with this compound, allow the plate to equilibrate to room temperature for approximately 30 minutes.[14]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[4]
-
-
Lysis and Signal Stabilization:
-
Measurement:
-
Record the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the background control wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.
-
% Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) * 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
References
- 1. Therapy Detail [ckb.genomenon.com]
- 2. MTT Assay [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. ch.promega.com [ch.promega.com]
- 5. Targeting NRASQ61K mutant delays tumor growth and angiogenesis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C57BL/6 congenic mouse NRASQ61K melanoma cell lines are highly sensitive to the combination of Mek and Akt inhibitors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
Application of UCM-1336 in Acute Myeloid Leukemia (AML) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the Ras family of small GTPases (KRAS, NRAS, HRAS), which are critical regulators of cell proliferation, survival, and differentiation. The post-translational modification of Ras proteins, particularly their methylation by isoprenylcysteine carboxylmethyltransferase (ICMT), is essential for their proper localization to the plasma membrane and subsequent activation of downstream signaling pathways.
UCM-1336 is a potent and selective small molecule inhibitor of ICMT.[1] By blocking ICMT-mediated methylation, this compound disrupts the localization and function of all Ras isoforms, irrespective of their specific mutation status.[1] This leads to the suppression of Ras downstream signaling, including the MEK/ERK and PI3K/AKT pathways, ultimately inducing apoptosis and autophagy in Ras-driven cancer cells.[2][3] These characteristics make this compound a promising therapeutic agent for AML and a valuable tool for studying Ras signaling in this disease.
Mechanism of Action
This compound targets the final step in the post-translational modification of Ras proteins, a process known as prenylation. Following the attachment of a farnesyl or geranylgeranyl lipid group, the terminal three amino acids are cleaved, and the newly exposed cysteine is carboxylmethylated by ICMT. This methylation is crucial for the proper trafficking and anchoring of Ras to the inner leaflet of the plasma membrane, where it can interact with its effectors.
By inhibiting ICMT, this compound prevents this critical methylation step, leading to the mislocalization of Ras proteins from the plasma membrane to endomembranes, such as the endoplasmic reticulum and Golgi apparatus.[2] This sequestration renders Ras unable to activate its downstream signaling cascades, effectively shutting down pro-survival and proliferative signals in cancer cells.
Quantitative Data
The following table summarizes the in vitro and in vivo efficacy of this compound in AML and other Ras-driven cancer cell lines.
| Cell Line | Cancer Type | Ras Mutation | IC50 (µM) | Observations | Reference(s) |
| HL-60 | Acute Myeloid Leukemia | NRAS | 2-12 | Induces apoptosis and autophagy. | [2][3] |
| PANC-1 | Pancreatic Cancer | KRAS | 2-12 | --- | [2] |
| MIA-PaCa-2 | Pancreatic Cancer | KRAS | 2-12 | --- | [2] |
| MDA-MB-231 | Breast Cancer | KRAS | 2-12 | --- | [2] |
| SW620 | Colorectal Cancer | KRAS | 2-12 | --- | [2] |
| SK-Mel-173 | Melanoma | NRAS | 2-12 | --- | [2] |
Enzyme Inhibition:
-
ICMT: IC50 = 2 µM[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on AML cells.
Materials:
-
AML cell lines (e.g., HL-60)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Ras Downstream Signaling
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the Ras signaling pathway.
Materials:
-
AML cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-MEK, anti-MEK, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Immunofluorescence for Ras Localization
This protocol is for visualizing the effect of this compound on the subcellular localization of Ras proteins.
Materials:
-
AML cells
-
Coverslips coated with poly-L-lysine
-
This compound
-
4% paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a Ras isoform (e.g., anti-pan-Ras)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Seed AML cells on poly-L-lysine coated coverslips and allow them to adhere.
-
Treat the cells with this compound or vehicle (DMSO) for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary anti-Ras antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using mounting medium.
-
Image the cells using a confocal microscope.
In Vivo AML Xenograft Model
This protocol describes a preclinical model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
HL-60 AML cells
-
This compound
-
Vehicle (e.g., a solution of DMSO, Cremophor EL, and saline)
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Inject 1 x 10⁶ HL-60 cells intravenously into NSG mice.
-
Allow one week for the cells to engraft.
-
Randomly assign mice to treatment and control groups.
-
Administer this compound (e.g., 25 mg/kg) intraperitoneally for 15 days (e.g., 3 cycles of 5 days of treatment followed by 2 days of rest).[3]
-
Administer the vehicle to the control group following the same schedule.
-
Monitor the tumor burden regularly using bioluminescence imaging or by analyzing peripheral blood for human CD45+ cells.
-
Monitor the health and body weight of the mice.
-
At the end of the study, sacrifice the mice and harvest tissues (e.g., bone marrow, spleen) for histological analysis (e.g., H&E staining, immunohistochemistry for human CD45) to assess leukemic infiltration.
-
Analyze survival data using Kaplan-Meier curves.
Conclusion
This compound is a valuable research tool for investigating the role of Ras signaling in AML. Its ability to inhibit all Ras isoforms makes it a powerful agent for studying the consequences of global Ras pathway inhibition. The provided protocols offer a starting point for researchers to explore the preclinical efficacy and mechanism of action of this compound in various AML models. Further research is warranted to fully elucidate its therapeutic potential and to identify potential biomarkers for patient stratification.
References
- 1. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer-Stem-Cell Phenotype-Guided Discovery of a Microbiota-Inspired Synthetic Compound Targeting NPM1 for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Investigating UCM-1336 in Pancreatic Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of UCM-1336, a potent and selective inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), in pancreatic cancer cell lines. The protocols outlined below detail methodologies for assessing the impact of this compound on cell viability, apoptosis, and cell cycle progression, along with its influence on key signaling pathways.
Introduction
Pancreatic cancer is a highly aggressive malignancy with limited therapeutic options, often characterized by mutations in the KRAS oncogene. Ras proteins require a series of post-translational modifications to become fully active, culminating in methylation by ICMT. By inhibiting this crucial step, this compound disrupts the proper localization and function of Ras, leading to the suppression of downstream pro-proliferative signaling pathways and the induction of cell death.[1][2][3] This document provides the necessary protocols and expected outcomes for studying this compound's efficacy in pancreatic cancer models.
Data Presentation
The following tables summarize quantitative data obtained from studies of ICMT inhibitors in various pancreatic cancer cell lines. While specific data for this compound is emerging, the data presented for the well-characterized ICMT inhibitor, cysmethynil, serves as a representative example of the expected effects.
Table 1: In Vitro Efficacy of the ICMT Inhibitor Cysmethynil in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) | Sensitivity |
| MiaPaCa-2 | ~20 | Sensitive |
| AsPC-1 | ~25 | Sensitive |
| PANC-1 | >50 | Resistant |
| BxPC-3 | >50 | Resistant |
| CAPAN-2 | >50 | Resistant |
| HPAF-II | >50 | Resistant |
Data is representative of ICMT inhibition and sourced from studies on cysmethynil.[1][4]
Table 2: Effect of ICMT Inhibition on Apoptosis in MiaPaCa-2 Cells
| Treatment | Percentage of Apoptotic Cells (Sub-G1) |
| Vehicle Control (DMSO) | ~5% |
| Cysmethynil (22.5 µM for 48 hours) | ~25% |
Data is representative of ICMT inhibition and sourced from studies on cysmethynil.[1][3]
Table 3: Effect of ICMT Inhibition on Cell Cycle Distribution in MiaPaCa-2 Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | ~45% | ~35% | ~20% |
| Cysmethynil (22.5 µM for 48 hours) | ~65% | ~20% | ~15% |
Data is representative of ICMT inhibition and sourced from studies on cysmethynil, indicating a G1 arrest.[1][5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows for its investigation.
This compound Mechanism of Action
Experimental Workflow for this compound Investigation
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., MiaPaCa-2, PANC-1, BxPC-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested range is 0.1 µM to 100 µM. Include a vehicle control (DMSO).
-
Remove the medium and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate for the desired time (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Pancreatic cancer cells treated with this compound as described above.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[6][7][8][9][10]
Protocol 3: Caspase-3/7 Activity Assay
Objective: To measure the activity of executioner caspases-3 and -7 as a marker of apoptosis.
Materials:
-
Pancreatic cancer cells treated with this compound in a 96-well white-walled plate.
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Seed cells and treat with this compound as for the cell viability assay, but in a white-walled 96-well plate.
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gently shaking the plate for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[2][3][11][12]
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Pancreatic cancer cells treated with this compound.
-
Ice-cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[1][4][5][13][14]
Protocol 5: Western Blot Analysis
Objective: To assess the levels of key proteins in the Ras signaling pathway and markers of apoptosis and cell cycle arrest.
Materials:
-
Pancreatic cancer cells treated with this compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Ras, anti-phospho-ERK, anti-ERK, anti-p21, anti-cleaved PARP, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
-
Imaging system.
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.[15][16][17]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of pancreatic cancer stem cells by flow cytometry and their biological characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PNU-74654 Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer [mdpi.com]
- 11. Inhibition of Isoprenylcysteine Carboxylmethyltransferase Induces Cell-Cycle Arrest and Apoptosis through p21 and p21-Regulated BNIP3 Induction in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Compound NSC84167 selectively targets NRF2-activated pancreatic cancer by inhibiting asparagine synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pancreatic adenocarcinoma cell lines show variable susceptibility to TRAIL-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
UCM-1336: A Potent Tool for the Investigation of RAS-Dependent Cancers
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAS proteins are critical signaling hubs that, when mutated, are implicated in a significant portion of human cancers. The three RAS isoforms, KRAS, NRAS, and HRAS, cycle between an active GTP-bound and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell proliferation, survival, and differentiation. Constitutive activation of RAS signaling is a hallmark of many aggressive cancers, making it a prime target for therapeutic intervention.
UCM-1336 is a potent and selective small molecule inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT).[1][2] ICMT is a key enzyme responsible for the final step in the post-translational modification of RAS proteins, a process essential for their proper localization to the cell membrane and subsequent function. By inhibiting ICMT, this compound disrupts RAS membrane association, leading to a reduction in RAS activity and the suppression of downstream oncogenic signaling.[2][3] These application notes provide a comprehensive overview of this compound and detailed protocols for its use as a research tool in studying RAS-dependent cancers.
Mechanism of Action
This compound targets ICMT, preventing the carboxylmethylation of the C-terminal cysteine of RAS proteins. This methylation is critical for the proper trafficking and anchoring of RAS to the plasma membrane. Inhibition of this process by this compound leads to the mislocalization of RAS proteins to the cytosol, thereby preventing their interaction with upstream activators and downstream effectors.[3][4] This disruption of RAS signaling ultimately leads to decreased activity of the MEK/ERK and PI3K/AKT pathways, resulting in reduced cell viability and the induction of apoptosis and autophagy in RAS-driven cancer cells.[5]
Data Presentation
In Vitro Activity of this compound in RAS-Driven Cancer Cell Lines
| Cell Line | Cancer Type | RAS Mutation | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | KRAS | 2-12 | [5] |
| MIA-PaCa-2 | Pancreatic Cancer | KRAS | 2-12 | [5] |
| MDA-MB-231 | Breast Cancer | KRAS | 2-12 | [5] |
| SW620 | Colorectal Cancer | KRAS | 2-12 | [5] |
| SK-Mel-173 | Melanoma | NRAS | 2-12 | [5] |
| HL-60 | Acute Myeloid Leukemia | NRAS | 2-12 | [5] |
Experimental Protocols
Cell Culture and Treatment
Objective: To culture RAS-mutant cancer cell lines and treat them with this compound for downstream analysis.
Materials:
-
RAS-mutant cancer cell lines (e.g., PANC-1, MIA-PaCa-2, HL-60)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells regularly to maintain sub-confluent growth.
-
For experiments, seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow cells to adhere and reach the desired confluency (typically 50-70%).
-
Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding to downstream assays.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Following treatment with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of RAS Signaling Pathways
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the RAS downstream signaling pathways.
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-RAS)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
Immunofluorescence for RAS Localization
Objective: To visualize the effect of this compound on the subcellular localization of RAS proteins.
Materials:
-
Cells grown on coverslips and treated with this compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against a RAS isoform (e.g., anti-pan-RAS)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
After treatment, wash cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize them with permeabilization buffer for 10 minutes.
-
Block the cells with blocking buffer for 30-60 minutes.
-
Incubate the cells with the primary anti-RAS antibody overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS and mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope, capturing images to compare RAS localization between vehicle- and this compound-treated cells.
RAS Activation Assay (Pull-down)
Objective: To measure the levels of active, GTP-bound RAS in cells treated with this compound.
Materials:
-
Cells treated with this compound
-
RAS activation assay kit (containing Raf-1 RBD beads or similar)
-
Lysis/Binding/Wash buffer
-
GTPγS (positive control) and GDP (negative control)
-
Primary antibody against RAS
-
Western blot reagents (as described above)
Protocol:
-
Lyse the cells according to the kit manufacturer's instructions.
-
Incubate the cell lysates with Raf-1 RBD beads to pull down active GTP-bound RAS.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using an anti-RAS antibody to detect the amount of active RAS.
-
Run a parallel Western blot with total cell lysates to determine the total RAS levels for normalization.
Conclusion
This compound is a valuable pharmacological tool for studying the role of RAS signaling in cancer. Its specific mechanism of action, inhibiting the critical post-translational modification of RAS proteins, allows for the targeted investigation of RAS-dependent cellular processes. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound to explore the intricacies of RAS-driven malignancies and to evaluate its potential as a therapeutic strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapy Detail [ckb.genomenon.com]
- 4. Targeting Ras signaling through inhibition of carboxyl methylation: An unexpected property of methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting UCM-1336 solubility issues in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the isoprenylcysteine carboxylmethyltransferase (ICMT) inhibitor, UCM-1336. The following information addresses common challenges related to the solubility of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme involved in the post-translational modification of Ras proteins.[1][2][3] By inhibiting ICMT, this compound can lead to the mislocalization of Ras, a decrease in Ras activity, and the induction of cell death, making it a compound of interest in cancer research.[1][2][3] Like many small molecule inhibitors, this compound is a hydrophobic compound, which results in poor solubility in aqueous solutions like cell culture media. This can lead to precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What are the visual indicators of this compound precipitation in my cell culture?
A2: Signs of precipitation include the appearance of fine particles, a cloudy or hazy look to the medium, or the formation of larger crystals. These may be visible to the naked eye or require microscopic examination to confirm. It is important to distinguish precipitation from microbial contamination, which is often accompanied by a rapid change in the medium's pH (indicated by a color change of the phenol red indicator) and the presence of motile microorganisms under high magnification.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[4][5] this compound is soluble in DMSO at a concentration of 100 mg/mL (236.08 mM).[4][6] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation. Brief sonication may be necessary to fully dissolve the compound.[4][6]
Q4: What is the maximum recommended concentration of DMSO in cell culture?
A4: To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A concentration of 0.5% (v/v) or lower is generally well-tolerated by most cell lines. However, some sensitive cell lines may exhibit toxic effects at concentrations as low as 0.1%. It is always advisable to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any potential effects of the solvent.
Troubleshooting Guides
Issue 1: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.
This is a common issue known as "crashing out," which occurs when a compound dissolved in an organic solvent is rapidly introduced into an aqueous environment where it is less soluble.
| Potential Cause | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound may exceed its solubility limit in the culture medium. Perform a serial dilution to determine the maximum soluble concentration under your experimental conditions. |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid change in solvent polarity, leading to precipitation. Prepare an intermediate dilution of the this compound stock in pre-warmed (37°C) culture medium before adding it to the final culture volume. Add the compound dropwise while gently swirling the medium. |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. Always use pre-warmed (37°C) cell culture medium for preparing your working solutions. |
Issue 2: The cell culture medium becomes cloudy over time after the addition of this compound.
This can occur due to delayed precipitation as the compound equilibrates in the aqueous environment.
| Potential Cause | Recommended Solution |
| Compound Instability | This compound may not be stable in the culture medium over long incubation periods. Consider refreshing the medium with freshly prepared this compound at regular intervals for long-term experiments. |
| Media Evaporation | In long-term cultures, evaporation can increase the concentration of all media components, potentially exceeding the solubility limit of this compound. Ensure proper humidification of the incubator and use low-evaporation plates or sealing films. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. Minimize the time that culture vessels are outside the incubator. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the required mass of this compound (Molecular Weight: 423.59 g/mol ). To prepare 1 mL of a 10 mM stock solution, weigh out 4.24 mg of this compound.
-
In a sterile microcentrifuge tube, add the appropriate volume of anhydrous, high-purity DMSO to the weighed this compound.
-
Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[4]
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Prepare the Final Working Solution (Example for a 10 µM final concentration):
-
Pre-warm your complete cell culture medium to 37°C.
-
To minimize precipitation, it is recommended to perform a serial dilution. For example, first, dilute the 10 mM stock solution 1:100 in pre-warmed medium to create a 100 µM intermediate solution.
-
Add the required volume of the intermediate solution to your cell culture vessel. For a final concentration of 10 µM, you would add 1 mL of the 100 µM intermediate solution to 9 mL of medium in your culture dish.
-
Gently swirl the culture vessel to ensure even distribution of the compound.
-
This two-step dilution process helps to gradually introduce this compound to the aqueous environment, reducing the likelihood of precipitation.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This experiment will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your complete cell culture medium
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare Serial Dilutions:
-
In a 96-well plate, add 100 µL of your complete cell culture medium to each well.
-
Create a serial dilution of your this compound stock solution across the plate. For example, start with a high concentration (e.g., 100 µM) and perform 2-fold serial dilutions.
-
Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions).
-
-
Incubate and Observe:
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Visually inspect the wells for any signs of precipitation at various time points (e.g., 0, 2, 6, and 24 hours).
-
-
Quantitative Assessment (Optional):
-
Measure the absorbance of the plate at 600 nm at each time point. An increase in absorbance is indicative of precipitation.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear (visually) and does not show a significant increase in absorbance is your maximum working soluble concentration under those specific conditions.
-
Visualizations
This compound Mechanism of Action: Inhibition of Ras Signaling
This compound inhibits the enzyme ICMT, which is crucial for the final step of post-translational modification of Ras proteins. This inhibition prevents the proper localization of Ras to the cell membrane, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[1]
Caption: Mechanism of this compound action on the Ras signaling pathway.
Experimental Workflow for Troubleshooting this compound Solubility
This workflow outlines the logical steps to address solubility issues with this compound in cell culture experiments.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
- 1. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapy Detail [ckb.genomenon.com]
- 3. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
Optimizing UCM-1336 concentration for cancer cell lines
Welcome to the technical support center for UCM-1336. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cancer cell line experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT).[1] ICMT is a critical enzyme in the post-translational modification of Ras proteins. By inhibiting ICMT, this compound prevents the methylation of Ras, leading to its mislocalization from the plasma membrane and a subsequent decrease in Ras activity.[1] This disruption of Ras signaling ultimately induces cell death in cancer cells through mechanisms such as apoptosis and autophagy.[2][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO at a concentration of 100 mg/mL (236.08 mM), and sonication may be required to fully dissolve the compound. For long-term storage, the powdered form of this compound should be kept at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q3: What are the known effects of this compound on cancer cells?
A3: this compound has been shown to inhibit the growth of various cancer cell lines, particularly those with Ras mutations.[1][3] It induces cell death through both apoptosis and autophagy.[2][3] For instance, in PC-3 prostate cancer cells, treatment with 10 µM this compound for 48 hours resulted in increased caspase 3 activity, a key indicator of apoptosis.[2] Additionally, in AD-293 and U2OS cells, 5 µM this compound was observed to induce autophagy.[2]
Optimizing this compound Concentration
Determining the optimal concentration of this compound is crucial for achieving the desired experimental outcome. The effective concentration can vary significantly between different cancer cell lines.
Table 1: Reported IC50 and effective concentrations of this compound in various cell lines
| Cell Line | Cancer Type | Reported IC50 | Effective Concentration for Apoptosis/Autophagy | Reference |
| Ras-mutated tumor cell lines (general) | Various | 2 µM | Not specified | [3] |
| PC-3 | Prostate Cancer | Not specified | 10 µM (induces apoptosis) | [2] |
| AD-293 | - | Not specified | 5 µM (induces autophagy) | [2] |
| U2OS | Osteosarcoma | Not specified | 5 µM (induces autophagy) | [2] |
| Acute Myeloid Leukemia (with NRAS Q61K) | Leukemia | Growth inhibition observed | Not specified | [1] |
| Melanoma (with NRAS Q61K) | Melanoma | Growth inhibition observed | Not specified | [1] |
Experimental Protocols
Below are detailed protocols for key experiments to assess the efficacy of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the IC50 value of this compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., based on the determined IC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. The Annexin V-positive/PI-negative population represents early apoptotic cells, while the Annexin V-positive/PI-positive population represents late apoptotic/necrotic cells.[4]
Protocol 3: Western Blot Analysis of the Ras Signaling Pathway
This protocol is to assess the effect of this compound on key proteins in the Ras signaling pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Ras, anti-p-Raf, anti-p-MEK, anti-p-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to the loading control.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxic effect observed | This compound concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., up to 100 µM). |
| The cell line is resistant to ICMT inhibition. | Verify the expression of ICMT and the presence of Ras mutations in your cell line. Consider using a cell line known to be sensitive to Ras pathway inhibition. | |
| This compound has precipitated out of solution. | Visually inspect the culture medium for any precipitate. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solubility issues. Prepare fresh dilutions from a stock solution for each experiment. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well and across experiments. |
| Degradation of this compound. | Aliquot the stock solution and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Inconsistent incubation times. | Standardize the duration of cell treatment with this compound across all experiments. | |
| High background in Western blots | Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration is too high. | Optimize the primary and secondary antibody concentrations by performing a titration. | |
| Insufficient washing. | Increase the number or duration of washes with TBST. | |
| Difficulty in detecting apoptosis | This compound concentration or incubation time is insufficient to induce apoptosis. | Increase the concentration of this compound or the treatment duration based on cell viability data. |
| Apoptosis assay was performed at a suboptimal time point. | Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the peak of apoptosis induction. | |
| Incorrect compensation settings in flow cytometry. | Use single-stained controls to set up proper compensation for spectral overlap between FITC and PI channels. |
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits ICMT, preventing Ras methylation and subsequent signaling.
Experimental Workflow for IC50 Determination
References
- 1. Therapy Detail [ckb.genomenon.com]
- 2. researchgate.net [researchgate.net]
- 3. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
UCM-1336 stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of UCM-1336, a potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) inhibitor. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A: The optimal storage conditions for this compound depend on its form. For long-term storage, the powdered form should be kept at -20°C, where it remains stable for up to 3 years. Once dissolved in a solvent, it should be stored at -80°C for a maximum of 6 months or at -20°C for up to 1 month.
Q2: How should I prepare a stock solution of this compound?
A: this compound can be dissolved in DMSO to a concentration of 100 mg/mL (236.08 mM). Due to the compound's characteristics and the hygroscopic nature of DMSO, it is recommended to use a newly opened bottle of DMSO and assist the dissolution process with ultrasonication.
Q3: What are the known biological effects of this compound?
A: this compound is a potent inhibitor of ICMT with an IC50 of 2 μM.[1][2][3] By inhibiting ICMT, it disrupts the post-translational modification of Ras proteins, leading to their mislocalization and a decrease in their activity.[3][4][5] This ultimately induces cell death through both autophagy and apoptosis.[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or weaker than expected experimental results. | Compound degradation due to improper storage. | Ensure that both the powdered form and stock solutions of this compound are stored at the correct temperatures as specified in the storage guidelines. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inaccurate concentration of the stock solution. | Verify the calculations used for preparing the stock solution. If possible, confirm the concentration using an appropriate analytical method. | |
| Difficulty dissolving this compound in DMSO. | Insufficient mixing or use of old DMSO. | Use ultrasonic agitation to aid dissolution. Ensure you are using a fresh, high-purity grade of DMSO, as its hygroscopic nature can affect solubility. |
| Precipitate formation in the stock solution after freezing. | The solution may have become supersaturated or the solvent quality has degraded. | Before each use, visually inspect the stock solution for any precipitate. If present, gently warm the solution and sonicate to redissolve the compound completely. |
Stability and Storage Data
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1][2] |
| In Solvent | -80°C | 6 months[1][2] |
| -20°C | 1 month[1][2] |
Experimental Protocols & Visualizations
This compound Handling and Storage Workflow
The following workflow outlines the recommended procedure for handling and storing this compound to maintain its stability and ensure experimental reproducibility.
Caption: Recommended workflow for handling and storing this compound.
This compound Mechanism of Action: Ras Signaling Pathway
This compound inhibits ICMT, an enzyme crucial for the final step of Ras protein maturation. This inhibition leads to the disruption of Ras signaling, which is a key pathway in cell proliferation and survival.
Caption: Inhibition of Ras signaling by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 5. Therapy Detail [ckb.genomenon.com]
How to minimize off-target effects of UCM-1336 in experiments
Welcome to the technical support center for UCM-1336. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments by providing troubleshooting guidance and answers to frequently asked questions, with a focus on minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the enzyme isoprenylcysteine carboxylmethyltransferase (ICMT).[1][2][3] ICMT is responsible for the final step in the post-translational modification of proteins that have a C-terminal CAAX motif, most notably the Ras family of small GTPases. By inhibiting ICMT, this compound prevents the methylation of Ras proteins. This disruption leads to the mislocalization of Ras from the cell membrane, a decrease in Ras activity, and the subsequent induction of apoptosis and autophagy in cancer cells.[1][3][4][5]
Q2: What is the reported IC50 of this compound?
A2: The reported in vitro IC50 of this compound for ICMT is approximately 2 µM.[3][5][6]
Q3: My experimental results with this compound are not what I expected based on its known on-target effects. Could this be due to off-target effects?
A3: Yes, unexpected or inconsistent experimental outcomes could be a result of off-target effects. While this compound is reported to be selective against other enzymes involved in Ras post-translational modification, its broader off-target profile has not been extensively published.[7] Off-target binding can lead to the modulation of unintended signaling pathways, resulting in unforeseen phenotypes. It is crucial to perform control experiments to validate that the observed effects are due to the inhibition of ICMT.
Q4: How can I minimize potential off-target effects of this compound in my experiments?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that elicits the desired on-target effect (e.g., Ras mislocalization or inhibition of downstream signaling).
-
Optimize incubation time: Determine the shortest incubation time required to observe the on-target effect.
-
Use appropriate controls: Include negative and positive controls in your experiments to help differentiate on-target from off-target effects. This can include using a structurally unrelated ICMT inhibitor or genetic knockdown of ICMT.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cytotoxicity observed at concentrations expected to be specific. | Off-target toxicity. | 1. Perform a cell viability assay with a concentration range of this compound to determine the EC50. 2. Compare the cytotoxic effects with the effects of ICMT knockdown using siRNA or shRNA. If the cytotoxicity is not replicated with genetic knockdown, it is likely an off-target effect. |
| Inconsistent results between experiments. | Compound instability or degradation. | 1. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[5] 2. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. 3. Ensure complete solubilization before use. |
| Observed phenotype does not match known ICMT inhibition effects. | Off-target pathway modulation. | 1. Perform a rescue experiment if a this compound-resistant ICMT mutant is available. 2. Use a structurally unrelated ICMT inhibitor to see if the same phenotype is observed. 3. Profile the activity of this compound against a panel of kinases or other methyltransferases (e.g., using a commercial service like KinomeScan) to identify potential off-target interactions.[8][9][10] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol describes how to determine the minimal effective concentration of this compound by assessing its impact on a downstream effector of Ras signaling, phosphorylated ERK (p-ERK), via Western blotting.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Phosphatase and protease inhibitor cocktails
-
RIPA buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
This compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) and a vehicle control (DMSO) in complete culture medium.
-
Incubation: Remove the medium from the cells and add the this compound dilutions or vehicle control. Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH).
-
-
Data Analysis: Quantify the band intensities. The optimal concentration is the lowest concentration that shows a significant decrease in the p-ERK/total ERK ratio.
Protocol 2: Validating On-Target Effects using siRNA Knockdown of ICMT
This protocol provides a method to confirm that the observed cellular effects of this compound are due to the inhibition of ICMT.
Materials:
-
Cell line of interest
-
ICMT-targeting siRNA and a non-targeting control siRNA[1]
-
siRNA transfection reagent[11]
-
Opti-MEM or other serum-free medium
-
Complete cell culture medium
-
This compound
-
Reagents for the specific cellular assay (e.g., cell viability, apoptosis assay)
-
Reagents for Western blotting (anti-ICMT antibody)
Procedure:
-
siRNA Transfection:
-
Follow a standard siRNA transfection protocol.[11][12] Briefly, dilute the ICMT siRNA and control siRNA, and the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells and incubate for 48-72 hours.
-
-
Verification of Knockdown: After the incubation period, lyse a subset of the cells and perform a Western blot to confirm the knockdown of ICMT protein expression.
-
This compound Treatment: Treat the remaining ICMT-knockdown cells and control cells with this compound at the desired concentration.
-
Phenotypic Assay: Perform the cellular assay of interest (e.g., apoptosis assay).
-
Data Analysis: Compare the effect of this compound in the control siRNA-treated cells versus the ICMT siRNA-treated cells. If the effect of this compound is diminished in the ICMT-knockdown cells, it suggests the phenotype is on-target.
Visualizing Pathways and Workflows
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Radicicol as a Dual-Site Inhibitor of Isoprenylcysteine Carboxyl Methyltransferase: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 4. Therapy Detail [ckb.genomenon.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AID 2201336 - Eurofins KinomeScan follow up (AAK1) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Guidelines for transfection of siRNA [qiagen.com]
Interpreting unexpected results from UCM-1336 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UCM-1336, a potent inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the enzyme isoprenylcysteine carboxylmethyltransferase (ICMT).[1][2] ICMT catalyzes the final step in the post-translational modification of proteins that end with a CaaX motif, most notably the Ras family of small GTPases. This final methylation step is critical for the proper localization of Ras proteins to the cell membrane, which is essential for their signaling function. By inhibiting ICMT, this compound prevents Ras methylation, leading to its mislocalization and a subsequent decrease in Ras activity and downstream signaling.[3][4]
Q2: What are the expected cellular effects of this compound treatment in Ras-driven cancer cells?
A2: In cancer cell lines with activating Ras mutations, this compound treatment is expected to:
-
Inhibit cell proliferation and reduce cell viability.[4]
-
Decrease the levels of active, GTP-bound Ras.[4]
-
Inhibit downstream signaling pathways, such as the MEK/ERK and PI3K/AKT pathways.[4]
-
Cause the mislocalization of Ras proteins from the cell membrane to internal compartments.[4]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO.[6] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years. In solvent, it can be stored at -80°C for up to 6 months.[6]
Troubleshooting Guide
Issue 1: No or low observable effect of this compound on Ras-mutated cancer cells.
| Potential Cause | Recommended Solution |
| Suboptimal Concentration | Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration for your specific cell line.[1] |
| Poor Solubility in Media | Prepare a high-concentration stock solution of this compound in DMSO. When diluting into your aqueous cell culture media, ensure thorough mixing to avoid precipitation. Visually inspect the media for any signs of precipitation after adding the inhibitor.[1] |
| Cell Line Resistance | Confirm the expression and activity of ICMT in your cell line. Some cell lines may have intrinsic or acquired resistance. It is advisable to use a positive control cell line known to be sensitive to ICMT inhibitors.[1] |
| Incorrect Ras Mutation Status | Verify the Ras mutation status of your cell line. The efficacy of this compound is most pronounced in cell lines with Ras mutations that are dependent on ICMT for proper localization. |
| Experimental Conditions | Ensure that the cell culture conditions (e.g., pH, glucose levels) are optimal and consistent, as these can influence cellular response to drug treatment.[5][7] |
Issue 2: High cell toxicity observed in control or non-Ras-mutated cell lines.
| Potential Cause | Recommended Solution |
| Excessive Concentration | The concentration of this compound may be too high, leading to off-target effects and non-specific toxicity.[1] Determine the IC50 value for your cell line and use concentrations around this value for your experiments. |
| Solvent Toxicity | The solvent (e.g., DMSO) used to dissolve this compound may be causing toxicity at the final concentration used in your experiments. Perform a vehicle control experiment with the solvent alone to assess its toxicity.[1] |
| Off-Target Effects | While this compound is a selective ICMT inhibitor, off-target effects are a possibility with any small molecule inhibitor.[8] Consider performing experiments in an ICMT knockout cell line to confirm that the observed effects are on-target.[9] |
Issue 3: Inconsistent or unexpected Western blot results for Ras downstream signaling.
| Potential Cause | Recommended Solution |
| Suboptimal Antibody | Ensure that the primary antibodies for phosphorylated and total proteins (e.g., p-ERK, ERK, p-AKT, AKT) are validated for Western blotting and are used at the recommended dilution. |
| Timing of Analysis | The inhibition of downstream signaling may be transient. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point to observe the desired changes in protein phosphorylation. |
| Feedback Loops | Inhibition of one signaling pathway can sometimes lead to the activation of compensatory feedback loops, which might complicate the interpretation of your results. |
| Loading Controls | Ensure that you are using appropriate loading controls (e.g., β-actin, GAPDH) and that there is equal protein loading across all lanes. |
Quantitative Data
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Ras Mutation | IC50 (µM) | Reference |
| HL-60 | Acute Myeloid Leukemia | NRAS | 2-12 | [4] |
| PANC-1 | Pancreatic Cancer | KRAS | 2-12 | [4] |
| MIA-PaCa-2 | Pancreatic Cancer | KRAS | 2-12 | [4] |
| MDA-MB-231 | Breast Cancer | KRAS | 2-12 | [4] |
| SW620 | Colorectal Cancer | KRAS | 2-12 | [4] |
| SK-Mel-173 | Melanoma | NRAS | 2-12 | [4] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or a vehicle control (DMSO).[10]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10]
Protocol 2: Western Blot Analysis of Ras Signaling Pathway
This protocol is for analyzing the effect of this compound on the phosphorylation of key proteins in the Ras downstream signaling pathways.
Materials:
-
Cancer cell lines treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.[12]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to loading controls and total protein levels.
Protocol 3: Immunofluorescence for Ras Localization
This protocol is for visualizing the subcellular localization of Ras proteins following this compound treatment.
Materials:
-
Cells grown on coverslips
-
This compound
-
4% paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against a Ras isoform (e.g., anti-Pan-Ras)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or a vehicle control for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.[13]
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Antibody Staining: Incubate with the primary anti-Ras antibody for 1 hour at room temperature, followed by the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI for 5 minutes and mount the coverslips onto microscope slides with mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Caption: this compound Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How does in vitro testing compare with in vivo testing? - Certis Oncology [certisoncology.com]
- 5. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. cusabio.com [cusabio.com]
Addressing resistance to UCM-1336 in cancer cells
Welcome to the UCM-1336 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the isoprenylcysteine carboxylmethyltransferase (ICMT) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of ICMT.[1][2] ICMT is a critical enzyme in the post-translational modification of Ras proteins. By inhibiting ICMT, this compound prevents the final methylation step of Ras, which is essential for its proper localization to the cell membrane.[1][2] This mislocalization of Ras leads to decreased Ras activity, inhibition of downstream signaling pathways such as the MEK/ERK and PI3K/AKT pathways, and ultimately induces cancer cell death through apoptosis and autophagy.[2]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated efficacy in various cancer cell lines, particularly those with Ras mutations. Preclinical studies have shown its ability to inhibit the growth of acute myeloid leukemia and melanoma cells harboring NRAS mutations.[1]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The IC50 of this compound has been reported to be 2 μM.[2] However, the optimal concentration can vary depending on the cell line and experimental conditions. We recommend performing a dose-response curve starting from a low nanomolar range up to a high micromolar range to determine the optimal concentration for your specific cell line.
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter during their experiments with this compound.
Guide 1: Unexpectedly Low or No Efficacy of this compound
If you observe lower than expected or no cytotoxic effect of this compound, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Compound Instability | Ensure this compound is properly stored and handled. Prepare fresh stock solutions in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles. |
| Suboptimal Cell Culture Conditions | Verify the health and confluency of your cells. Ensure that the cell line used is known to be dependent on Ras signaling. |
| Incorrect Dosing | Perform a thorough dose-response experiment to determine the IC50 in your specific cell line. |
| Development of Resistance | This is a complex issue. Please refer to the "Addressing this compound Resistance" section below. |
Guide 2: Addressing Potential Resistance to this compound
While specific resistance mechanisms to this compound are still under investigation, resistance to inhibitors of the Ras signaling pathway is a known phenomenon. Below are potential mechanisms and experimental approaches to investigate them.
Potential Mechanisms of Resistance:
-
Alterations in the Drug Target: Mutations in the ICMT gene could potentially alter the binding site of this compound, reducing its inhibitory effect.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative survival pathways to compensate for the inhibition of Ras signaling. This could involve the activation of other receptor tyrosine kinases or parallel signaling cascades.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
Experimental Approaches to Investigate Resistance:
| Experimental Question | Suggested Assay | Expected Outcome if Resistance |
| Is the Ras signaling pathway still inhibited? | Western Blot for p-ERK, p-AKT | Persistent phosphorylation of ERK and/or AKT despite this compound treatment. |
| Is Ras still mislocalized? | Immunofluorescence for Ras isoforms | Ras remains localized at the cell membrane in the presence of this compound. |
| Are bypass pathways activated? | Phospho-kinase antibody array, Western Blot | Increased phosphorylation of proteins in alternative signaling pathways (e.g., STAT3, other RTKs). |
| Is drug efflux increased? | qRT-PCR for ABC transporters, Efflux assays | Increased expression of genes like ABCB1 (MDR1) and decreased intracellular accumulation of a fluorescent substrate. |
Quantitative Data Summary
| Compound | Target | Reported IC50 | Cancer Type |
| This compound | ICMT | 2 μM | Acute Myeloid Leukemia, Melanoma |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (and appropriate vehicle controls) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot for Ras Pathway Proteins
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., ERK, AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Immunofluorescence for Ras Localization
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilization: Permeabilize the cells with a detergent such as Triton X-100.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., PBS with BSA and/or normal serum).
-
Primary Antibody Incubation: Incubate with a primary antibody specific to a Ras isoform.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the subcellular localization of Ras using a fluorescence or confocal microscope.
Visualizations
Caption: this compound inhibits ICMT, preventing Ras membrane localization and downstream signaling.
Caption: A potential resistance mechanism involving the activation of a bypass signaling pathway.
References
Best practices for long-term storage of UCM-1336 solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of UCM-1336 solutions. Adherence to these guidelines is critical for maintaining the stability, integrity, and efficacy of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO, up to 100 mg/mL.[1]
Q2: What are the optimal storage temperatures for this compound?
A2: For long-term stability, this compound in its powdered form should be stored at -20°C.[1] Once dissolved in a solvent such as DMSO, the solution should be stored at -80°C for up to six months or at -20°C for shorter periods of up to one month.[1]
Q3: How should I handle this compound powder and solutions to prevent degradation?
A3: this compound should be protected from light and moisture.[2][3][4] It is advisable to handle the compound in a controlled environment, such as under a fume hood, to minimize exposure to atmospheric oxygen and humidity.[3][5] For sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[2]
Q4: What type of container is best for storing this compound solutions?
A4: For long-term storage, use amber glass vials or polypropylene tubes that can be tightly sealed to prevent solvent evaporation and protect the solution from light.[2][4] Ensure the container is appropriate for cryogenic storage if you are using -80°C.
Q5: How can I ensure the accurate concentration of my this compound solution over time?
A5: To maintain an accurate concentration, minimize the number of freeze-thaw cycles. It is best practice to aliquot the stock solution into smaller, single-use volumes. This prevents repeated warming and cooling of the entire stock, which can lead to solvent evaporation and degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate observed in the solution after thawing. | The solubility of this compound may have been exceeded, or the solution may have been stored at an inappropriate temperature. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh, lower concentration stock solution. |
| Reduced or inconsistent biological activity in experiments. | The this compound may have degraded due to improper storage, exposure to light, or multiple freeze-thaw cycles. | Prepare a fresh stock solution from powder. Perform a quality control experiment, such as a dose-response curve in a sensitive cell line, to verify the activity of the new stock. |
| Change in color of the solution. | This could indicate chemical degradation or contamination. | Discard the solution and prepare a fresh stock. Ensure proper handling and storage procedures are followed to prevent future occurrences.[4] |
| Noticeable decrease in the volume of the stored solution. | The container may not have been sealed properly, leading to solvent evaporation. | Use high-quality vials with secure caps. For long-term storage, consider sealing the caps with parafilm as an extra precaution.[5] |
Experimental Protocols
Protocol: Quality Control of Stored this compound Solutions via Western Blot for Ras Downstream Signaling
This compound is an inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), which leads to a decrease in Ras activity and its downstream signaling.[6][7] A functional test of your this compound solution can be performed by assessing its ability to inhibit the phosphorylation of key proteins in the Ras signaling pathway, such as ERK.
Materials:
-
Ras-mutated tumor cell line (e.g., a cell line with an NRAS Q61K mutation)
-
Stored this compound solution
-
Freshly prepared this compound solution (positive control)
-
Vehicle control (DMSO)
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK)
-
Secondary antibody
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Plate the Ras-mutated cells and allow them to adhere overnight. Treat the cells with the stored this compound, freshly prepared this compound, and the vehicle control at a concentration known to inhibit Ras signaling (e.g., 10 µM) for a specified time (e.g., 24-48 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies (e.g., anti-p-ERK and anti-total-ERK).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis: Compare the levels of p-ERK between the cells treated with the stored this compound, the fresh this compound, and the vehicle control. A potent solution of this compound should show a significant decrease in the p-ERK/total-ERK ratio compared to the vehicle control. The activity of the stored solution should be comparable to that of the freshly prepared solution.
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommended Container |
| Powder | -20°C | Up to 3 years | Tightly sealed vial |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Cryogenic vial (amber glass or polypropylene) |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Tightly sealed vial (amber glass or polypropylene) |
Visualizations
Caption: Workflow for the proper storage and handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. gmpplastic.com [gmpplastic.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapy Detail [ckb.genomenon.com]
Technical Support Center: UCM-1336 Purity Assessment
Welcome to the technical support center for UCM-1336. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the purity of this compound samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is purity assessment important?
A1: this compound is a potent and selective inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT).[1][2] Its chemical formula is C₂₆H₃₇N₃O₂ and its CAS number is 1621535-90-7.[2][3] this compound functions by disrupting the post-translational modification of Ras proteins, which is crucial for their proper localization and function in signaling pathways that drive cell proliferation and survival.[4] Inhibition of ICMT leads to mislocalization of Ras, decreased Ras activity, and ultimately, induction of cell death in cancer cells.[5]
Purity assessment is critical to ensure that the observed biological effects are solely attributable to this compound and not to any impurities. Impurities can arise from the synthesis process or degradation and may have their own biological activities, leading to inaccurate and irreproducible experimental results.
Q2: What are the recommended analytical techniques for assessing the purity of a this compound sample?
A2: For a small molecule like this compound, a multi-pronged approach using orthogonal analytical techniques is recommended to ensure a comprehensive purity assessment. The most common and reliable methods include:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone for purity determination, allowing for the separation and quantification of the main compound and any non-volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) provides a highly sensitive and specific method for identifying and quantifying impurities, even at trace levels. It is particularly useful for confirming the molecular weight of this compound and its impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy is a primary analytical method that can determine the purity of a sample without the need for a reference standard of the same compound. It provides structural information and can quantify the main component against a certified internal standard.
Q3: What are the potential sources of impurities in a this compound sample?
A3: Impurities in a this compound sample can originate from several sources:
-
Synthesis-Related Impurities: These can include unreacted starting materials, reagents, intermediates, and byproducts from side reactions. Since this compound is an N-acyl-alpha-amino amide, potential byproducts could arise from incomplete reactions or side reactions involving the coupling reagents used in amide bond formation.[6][7][8]
-
Degradation Products: this compound may degrade over time due to factors like temperature, light, humidity, or exposure to acidic or basic conditions. As an N-acyl amino acid amide derivative, it may be susceptible to hydrolysis under certain conditions.[9][10]
-
Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product.
Troubleshooting Guides
HPLC Purity Analysis
| Problem | Possible Causes | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible sample solvent. 3. Column overload. 4. Presence of secondary interactions. | 1. Use a new or validated column. 2. Dissolve the sample in the mobile phase. 3. Reduce the injection volume or sample concentration. 4. Adjust the mobile phase pH or add an ion-pairing agent. |
| Ghost Peaks | 1. Contaminated mobile phase or system. 2. Carryover from previous injections. 3. Impurities in the injection solvent. | 1. Use fresh, high-purity solvents and additives. 2. Implement a robust needle wash protocol. 3. Inject a blank solvent to identify the source. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. 4. Pump malfunction. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated before each run. 4. Check the pump for leaks and pressure fluctuations. |
| Unexpected Peaks | 1. Sample contamination. 2. Degradation of the sample. 3. Air bubbles in the detector. | 1. Prepare fresh samples and use clean vials. 2. Store samples appropriately and analyze them promptly. 3. Purge the detector to remove air bubbles. |
LC-MS Purity Analysis
| Problem | Possible Causes | Troubleshooting Steps |
| Poor Ionization/Low Signal Intensity | 1. Inappropriate ionization mode (ESI positive/negative). 2. Suboptimal source parameters (e.g., temperature, gas flow). 3. Ion suppression from matrix components. | 1. Test both positive and negative ionization modes. 2. Optimize source parameters for this compound. 3. Improve sample clean-up or dilute the sample. |
| Adduct Formation (e.g., [M+Na]⁺, [M+K]⁺) | 1. Presence of salts in the sample or mobile phase. 2. Contaminated glassware or solvents. | 1. Use high-purity solvents and additives. 2. Use thoroughly cleaned glassware. Consider adding a small amount of a volatile acid (e.g., formic acid) to the mobile phase to promote protonation. |
| In-source Fragmentation | 1. High source temperature or cone voltage. | 1. Reduce the source temperature and/or cone voltage to minimize fragmentation. |
| Mass Inaccuracy | 1. Instrument not properly calibrated. 2. Fluctuation in laboratory temperature. | 1. Perform regular mass calibration according to the manufacturer's protocol. 2. Ensure a stable laboratory environment. |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC-UV
This protocol provides a general framework for the purity assessment of this compound. Method optimization may be required.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA), HPLC grade
-
Methanol (for sample preparation)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (90:10 A:B) to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the this compound sample based on the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Impurity Identification by LC-MS
This protocol outlines a general approach for identifying potential impurities in a this compound sample.
1. Materials and Reagents:
-
Same as Protocol 1.
2. Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
3. LC-MS Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Similar to HPLC method, adjusted for the shorter column.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
Mass Range: m/z 100-1000
-
Source Parameters: Optimize for this compound signal (Expected [M+H]⁺ for this compound at m/z 424.2968).
4. Sample Preparation:
-
Prepare the sample as described in Protocol 1, at a concentration of approximately 10 µg/mL.
5. Data Analysis:
-
Extract ion chromatograms for the expected molecular weight of this compound.
-
Analyze the mass spectra of any additional peaks to determine their molecular weights.
-
Use the accurate mass data to propose elemental compositions for the impurities.
-
If possible, perform MS/MS fragmentation to obtain structural information about the impurities.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapy Detail [ckb.genomenon.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 9. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the Inhibitory Effect of UCM-1336 on ICMT Activity: A Comparative Guide
Introduction to ICMT Inhibition
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme involved in the post-translational modification of various proteins, including the Ras family of small GTPases. These proteins are pivotal in cell signaling pathways that regulate proliferation, differentiation, and survival. The proper function and membrane localization of Ras proteins are contingent on a series of modifications, culminating in methylation by ICMT. By inhibiting ICMT, the membrane association of Ras is disrupted, leading to an attenuation of its downstream signaling and subsequent anti-cancer effects. This has established ICMT as a compelling target for cancer drug development.[1] This guide provides a comparative analysis of UCM-1336, a potent ICMT inhibitor, with other known inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of ICMT Inhibitors
This compound has been identified as a potent inhibitor of ICMT with an IC50 of 2 µM.[2][3][4][5][6] Its mechanism of action involves the mislocalization of endogenous Ras, a decrease in Ras activation, and the induction of cell death through autophagy and apoptosis.[2][5][7] For a comprehensive evaluation, its performance is compared with other well-characterized ICMT inhibitors, cysmethynil and compound 8.12.
Data Presentation
The following tables summarize the in vitro efficacy of this compound and other ICMT inhibitors. It is important to note that the experimental conditions and cell lines used in these studies may vary, which can influence the IC50 values.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | IC50 (µM) | Cell Line(s) | Cancer Type(s) |
| This compound | 2 | In vitro ICMT inhibition assay | N/A |
| This compound | 2 - 12 | PANC-1, MIA-PaCa-2, MDA-MB-231, SW620, SK-Mel-173 | Pancreatic, Breast, Colorectal, Melanoma |
Data sourced from multiple studies.[1][3]
Table 2: Comparative In Vitro Inhibitory Activity of ICMT Inhibitors
| Inhibitor | IC50 (µM) | Cell Line/Assay Condition | Reference |
| This compound | 2 | In vitro ICMT inhibition assay | [3] |
| Cysmethynil | 19.3 | HepG2 (Hepatocellular Carcinoma) | [1] |
| Cysmethynil | ~20-30 | PC-3 (Prostate Cancer) | [1] |
| Cysmethynil | 2.1 - 14.7 (analogs) | MDA-MB-231 (Breast Cancer) | [1] |
| Compound 8.12 | ~2.5 | PC-3 (Prostate Cancer) | [1] |
| Compound 8.12 | ~2.0 | HepG2 (Hepatocellular Carcinoma) | [1] |
Experimental Protocols
To validate the inhibitory effect of this compound and other compounds on ICMT activity, a series of biochemical and cell-based assays are essential.
In Vitro ICMT Inhibition Assay
This assay directly measures the enzymatic activity of ICMT.
Principle: The assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) to a farnesylated substrate.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human ICMT enzyme, the test inhibitor (e.g., this compound) at various concentrations, and a farnesylated substrate (e.g., N-acetyl-S-farnesyl-L-cysteine).
-
Enzyme and Inhibitor Pre-incubation: Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding [³H]SAM.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-60 minutes).
-
Reaction Termination: Stop the reaction by adding an organic solvent.
-
Quantification: Measure the amount of incorporated radiolabel using scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO) and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Ras Localization Assay
This assay visualizes the effect of ICMT inhibition on the subcellular localization of Ras.
Principle: Inhibition of ICMT-mediated carboxymethylation leads to the mislocalization of Ras from the plasma membrane to other cellular compartments.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., PC3) and transfect with a plasmid expressing a fluorescently tagged Ras protein (e.g., GFP-Ras).
-
Inhibitor Treatment: Treat the transfected cells with various concentrations of the ICMT inhibitor.
-
Cell Fixation and Permeabilization: Fix and permeabilize the cells.
-
Immunofluorescence Staining (Optional): If using an untagged Ras, perform immunofluorescence using a primary antibody against Ras and a fluorescently labeled secondary antibody.
-
Microscopy: Visualize the subcellular localization of Ras using fluorescence microscopy.
-
Quantification: Quantify the degree of Ras mislocalization from the plasma membrane.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the ICMT inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Mandatory Visualization
ICMT Signaling Pathway and Point of Inhibition
Caption: ICMT's role in Ras post-translational modification and its inhibition by this compound.
Experimental Workflow for Validating ICMT Inhibitors
Caption: A stepwise workflow for the comprehensive validation of a novel ICMT inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docta.ucm.es [docta.ucm.es]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapy Detail [ckb.genomenon.com]
- 8. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Icmt Inhibitors: UCM-1336 and Cysmethynil
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Isoprenylcysteine carboxyl methyltransferase (Icmt) has emerged as a compelling strategy for targeting cancers dependent on the post-translational modification of Ras and other CaaX-motif containing proteins. This guide provides a detailed comparative analysis of two prominent Icmt inhibitors, UCM-1336 and cysmethynil, offering insights into their relative performance based on available preclinical data.
At a Glance: this compound vs. Cysmethynil
| Feature | This compound | Cysmethynil |
| Primary Target | Isoprenylcysteine carboxyl methyltransferase (Icmt) | Isoprenylcysteine carboxyl methyltransferase (Icmt) |
| Reported IC50 (Icmt) | 2 µM[1][2][3] | 2.4 µM[4] |
| Mechanism of Action | Induces Ras mislocalization, decreases Ras activation, induces autophagy and apoptosis.[2][3] | Inhibits Ras membrane binding, impairs EGF signaling, induces G1 cell cycle arrest and autophagy.[4][5] |
| In Vivo Efficacy | Demonstrated increased survival in an acute myeloid leukemia (AML) xenograft model.[6][7] | Shown to reduce tumor growth in various xenograft models (e.g., prostate, liver).[4][8] |
| Known Limitations | - | Low aqueous solubility, making it a less ideal candidate for clinical development.[9] |
Quantitative Performance Data
The following tables summarize the in vitro and in vivo efficacy of this compound and cysmethynil based on published studies.
Table 1: In Vitro Efficacy - Icmt Inhibition and Cancer Cell Viability
| Compound | Assay | Cell Line | IC50 / EC50 | Reference |
| This compound | Icmt Inhibition | - | 2 µM | [1][2][3] |
| Cell Viability | PANC-1 | 2-12 µM | [7] | |
| Cell Viability | MIA-PaCa-2 | 2-12 µM | [7] | |
| Cell Viability | MDA-MB-231 | 2-12 µM | [7] | |
| Cell Viability | SW620 | 2-12 µM | [7] | |
| Cell Viability | SK-Mel-173 | 2-12 µM | [7] | |
| Cell Viability | HL-60 | 2-12 µM | [7] | |
| Cysmethynil | Icmt Inhibition | - | 2.4 µM | [4] |
| Cell Viability | Various | 16.8-23.3 µM | ||
| Cell Viability | HepG2 | 19.3 µM | [4] | |
| Cell Viability | IMR-90 | 29.2 µM | [4] | |
| Anchorage-Independent Growth | Colon Cancer Cells | Effective at 20 µM |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| This compound | Xenograft NSG mice | Acute Myeloid Leukemia (HL-60 cells) | 25 mg/kg, intraperitoneally, 3 cycles of 5 days on/2 days off | Significantly delayed tumor development and increased survival.[6][7] | [6][7] |
| Cysmethynil | Xenograft SCID mice | Cervical Cancer (SiHa cells) | 20 mg/kg, intraperitoneally, 3 times a week for 2 weeks | Moderate inhibition of tumor growth as a single agent; synergistic with paclitaxel and doxorubicin.[4] | [4] |
| Xenograft mice | Prostate Cancer (PC3 cells) | 100 or 200 mg/kg, intraperitoneally, every 48h for 28 days | Significantly impacted tumor growth.[4] | [4] | |
| Xenograft mice | Liver Cancer (HepG2 cells) | - | Markedly attenuated tumor growth.[9] | [9] |
Signaling Pathways and Cellular Effects
Both this compound and cysmethynil exert their anti-cancer effects by inhibiting Icmt, which is the final enzyme in the post-translational modification of CaaX proteins, including the Ras family of small GTPases. This inhibition leads to the mislocalization of Ras from the cell membrane, thereby attenuating downstream oncogenic signaling pathways.
Caption: Icmt inhibition by this compound and cysmethynil disrupts Ras signaling.
Studies have shown that both compounds can induce autophagy.[8][10][11] Furthermore, this compound and cysmethynil have been demonstrated to induce apoptosis.[8][10] A direct comparison in PC-3 prostate cancer cells indicated that this compound is more potent at inducing both autophagy and apoptosis than cysmethynil.[10]
Experimental Protocols
Icmt Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of Icmt by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) onto a prenylated substrate.
Materials:
-
Recombinant Icmt enzyme
-
Prenylated substrate (e.g., N-acetyl-S-farnesyl-L-cysteine)
-
[³H]-SAM
-
Test compounds (this compound, cysmethynil)
-
Assay buffer
-
Phosphocellulose filter paper
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant Icmt enzyme, and the prenylated substrate.
-
Add varying concentrations of the test inhibitor (this compound or cysmethynil) to the reaction mixture.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and spot the mixture onto phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated [³H]-SAM.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Caption: Workflow for the radiometric Icmt inhibition assay.
Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation, and the inhibitory effect of the compounds on this process.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Agarose
-
6-well plates
-
Test compounds (this compound, cysmethynil)
Procedure:
-
Base Agar Layer: Prepare a 0.6% agarose solution in complete medium and pour it into the bottom of 6-well plates. Allow it to solidify.
-
Cell Layer: Trypsinize and count the cells. Prepare a single-cell suspension in complete medium. Mix the cell suspension with a 0.3% agarose solution (kept at 37-40°C) containing the desired concentration of the test compound or vehicle control.
-
Plating: Carefully layer the cell-agarose mixture on top of the solidified base layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, or until colonies are visible.
-
Colony Staining and Counting: Stain the colonies with a solution like crystal violet. Count the number of colonies in each well using a microscope.
-
Data Analysis: Compare the number of colonies in the treated wells to the control wells to determine the inhibitory effect of the compounds.[12][13][14][15][16]
Caption: Logical comparison of this compound and cysmethynil attributes.
Conclusion
Both this compound and cysmethynil are effective inhibitors of Icmt with demonstrated anti-cancer activity in preclinical models. This compound appears to have a slight potency advantage based on reported IC50 values and has shown promising efficacy in a challenging in vivo model of acute myeloid leukemia. Cysmethynil, while a valuable tool compound for validating Icmt as a therapeutic target, is hampered by poor aqueous solubility, which may limit its clinical potential. Further head-to-head studies would be beneficial to definitively establish the superior candidate for clinical development. The data presented in this guide provides a solid foundation for researchers to make informed decisions regarding the selection and application of these Icmt inhibitors in their studies.
References
- 1. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cysmethynil - Wikipedia [en.wikipedia.org]
- 6. Therapy Detail [ckb.genomenon.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 14. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: The Soft Agar Colony Formation Assay [jove.com]
- 16. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Cross-Validation of UCM-1336's Anti-Cancer Effects: A Comparative Guide for Researchers
An in-depth analysis of the ICMT inhibitor UCM-1336, cross-validating its anti-cancer efficacy across various preclinical models and comparing its performance against alternative Ras pathway inhibitors. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the isoprenylcysteine carboxylmethyltransferase (ICMT) enzyme in Ras-driven cancers.
Abstract
This compound, a potent and selective inhibitor of ICMT, has emerged as a promising therapeutic agent for cancers harboring Ras mutations. By inhibiting the final step in Ras protein post-translational modification, this compound disrupts Ras localization to the cell membrane and subsequent activation of downstream oncogenic signaling pathways. This guide provides a comprehensive cross-validation of this compound's anti-cancer effects by summarizing its efficacy in various in vitro and in vivo cancer models. We present a comparative analysis of its performance against other Ras-targeting agents and provide detailed experimental protocols for key assays to facilitate reproducibility and further investigation.
Mechanism of Action: Targeting Ras Trafficking and Signaling
This compound exerts its anti-cancer effects by specifically inhibiting the enzyme isoprenylcysteine carboxylmethyltransferase (ICMT). ICMT is responsible for the final carboxymethylation step in the post-translational modification of Ras proteins. This modification is crucial for the proper localization of Ras to the plasma membrane, a prerequisite for its activation and the subsequent engagement of downstream effector pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades. By inhibiting ICMT, this compound prevents this critical step, leading to the mislocalization of Ras proteins and a subsequent reduction in their activity. This ultimately results in the inhibition of cancer cell proliferation and the induction of apoptosis.[1]
Caption: this compound inhibits ICMT, preventing Ras localization and downstream signaling.
In Vitro Efficacy of this compound
This compound has demonstrated potent anti-proliferative activity across a panel of human cancer cell lines, particularly those with activating Ras mutations.
Cell Viability Assays
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, showcasing its efficacy in the low micromolar range.
| Cell Line | Cancer Type | Ras Mutation | This compound IC50 (µM) |
| HL-60 | Acute Myeloid Leukemia | NRAS Q61L | 2-12 |
| PANC-1 | Pancreatic Cancer | KRAS G12D | 2-12 |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 2-12 |
| MDA-MB-231 | Breast Cancer | KRAS G13D | 2-12 |
| SW620 | Colorectal Cancer | KRAS G12V | 2-12 |
| SK-MEL-173 | Melanoma | NRAS Q61K | 2-12 |
Note: The IC50 values are reported as a range based on available preclinical data. Specific values may vary depending on experimental conditions.
Induction of Apoptosis
Treatment with this compound has been shown to induce apoptosis in cancer cells. This is evidenced by the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP).
In Vivo Anti-Tumor Activity
The anti-cancer effects of this compound have been validated in preclinical in vivo models, demonstrating its potential for clinical translation.
Acute Myeloid Leukemia (AML) Xenograft Model
In a xenograft model using immunodeficient NSG mice engrafted with human HL-60 AML cells (NRAS Q61L), this compound demonstrated significant anti-tumor activity.
| Treatment Group | Dosage | Tumor Growth | Survival |
| Vehicle Control | - | Progressive | - |
| This compound | 25 mg/kg, i.p. | Significantly delayed | Significantly prolonged |
Data from this in vivo study indicates a significant delay in tumor development and a decrease in tumor infiltration in the bone marrow of mice treated with this compound compared to the vehicle-treated group.[1]
Caption: Workflow for preclinical evaluation of anti-cancer agents like this compound.
Comparative Analysis with Other Ras Pathway Inhibitors
While direct comparative studies are limited, the mechanism of this compound offers potential advantages over other Ras-targeting strategies.
| Inhibitor Class | Mechanism of Action | Potential Advantages of this compound |
| Farnesyltransferase Inhibitors (FTIs) | Inhibit an earlier step in Ras processing. | May overcome resistance mechanisms where alternative prenylation occurs. |
| Direct KRAS G12C Inhibitors | Target a specific KRAS mutation. | Potentially effective against a broader range of Ras mutations (pan-Ras effect). |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis (Annexin V) Assay
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis for Signaling Pathway Modulation
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.
References
A Preclinical Showdown: UCM-1336 vs. Direct RAS Inhibitors in RAS-Driven Cancers
A Comparative Guide for Researchers and Drug Development Professionals
The relentless pursuit of effective therapies for RAS-driven cancers has led to the exploration of diverse therapeutic strategies. Among these, two prominent approaches have emerged: indirect inhibition of RAS signaling through enzymes like isoprenylcysteine carboxylmethyltransferase (ICMT) and the direct targeting of the RAS protein itself. This guide provides a preclinical comparison of UCM-1336, an ICMT inhibitor, and the class of direct RAS inhibitors, offering insights into their mechanisms, efficacy, and experimental validation.
Mechanism of Action: Two Distinct Strategies to Silence RAS
This compound and direct RAS inhibitors employ fundamentally different strategies to counteract the oncogenic effects of RAS mutations.
This compound: The Indirect Approach via ICMT Inhibition
This compound is an inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT).[1][2] ICMT is a critical enzyme responsible for the final step in the post-translational modification of RAS proteins, a process essential for their proper localization to the cell membrane.[3] By inhibiting ICMT, this compound prevents this crucial modification, leading to the mislocalization of RAS proteins. This displacement from the membrane renders RAS unable to engage with its downstream effectors, thereby decreasing overall RAS activity and inducing cell death.[1][2][3] A key advantage of this approach is its potential to be effective against various RAS isoforms and mutations, as it targets a common processing step.[3]
Direct RAS Inhibitors: A Frontal Assault on the Oncogene
Direct RAS inhibitors, as their name suggests, bind directly to the RAS protein. This class of drugs has seen remarkable progress, particularly with the development of inhibitors that target specific RAS mutations, such as KRAS G12C.[4][5] These inhibitors often work by covalently binding to the mutant cysteine residue, locking the RAS protein in an inactive state.[4] More recent developments include pan-RAS inhibitors that can target multiple RAS isoforms and mutants, as well as inhibitors targeting other mutations like KRAS G12D.[4][6] This direct approach offers high specificity for the oncogenic driver.
Signaling Pathway Interruption
The following diagram illustrates the points of intervention for this compound and direct RAS inhibitors within the RAS signaling cascade.
Caption: RAS signaling pathway and points of inhibition.
Preclinical Efficacy: A Comparative Look at the Data
Direct head-to-head preclinical studies between this compound and specific direct RAS inhibitors are not widely published. However, we can compare their performance based on available data from separate studies.
In Vitro Potency
The following table summarizes the in vitro activity of this compound and representative direct RAS inhibitors against various cancer cell lines.
| Compound/Class | Target | Cell Line(s) | IC50 | Reference |
| This compound | ICMT | - | 2 µM | [3][7][8] |
| PANC1, MIA-PaCa-2, MDA-MB-231, SW620, SK-Mel-173, HL60 | 2-12 µM | [9] | ||
| Direct RAS Inhibitors | ||||
| Sotorasib (AMG-510) | KRAS G12C | NCI-H358 | ~0.006 µM | [10] |
| MIA PaCa-2 | ~0.009 µM | [10] | ||
| Adagrasib (MRTX849) | KRAS G12C | Various | Potent, sub-micromolar | [11] |
| RMC-9805 | KRAS G12D | Pancreatic Cancer Models | Potent in vivo activity | [4] |
| ACBI3 (PROTAC) | pan-KRAS | GP2d | DC50 = 3.9 nmol/L | [4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. DC50 is the concentration for 50% degradation for PROTACs. Lower values indicate higher potency.
In Vivo Antitumor Activity
The following table summarizes the in vivo efficacy of this compound and direct RAS inhibitors in preclinical tumor models.
| Compound/Class | Cancer Model | Key Findings | Reference |
| This compound | Acute Myeloid Leukemia (AML) Xenograft (HL-60 cells) | Reduced bone marrow tumor burden and significantly prolonged survival. | [1][9] |
| Direct RAS Inhibitors | |||
| Sotorasib (AMG-510) | NRAS(G12C)-altered cell line xenograft | Decreased ERK phosphorylation, but did not prolong survival as a single agent. | [12] |
| ARS-1620 | KRAS G12C Xenograft | Showed excellent oral bioavailability and in vivo activity. | [10][11] |
| RMC-9805 | KRAS G12D Pancreatic Cancer Xenograft | Induced significant tumor regressions. | |
| D-1553 | Lung Cancer Patient-Derived Xenograft | Exhibited tumor growth inhibition. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is a general representation for assessing the effect of inhibitors on cancer cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[13]
-
Compound Treatment: A range of concentrations of the test compound (e.g., this compound or a direct RAS inhibitor) is added to the wells. A vehicle control (e.g., DMSO) is also included.[13]
-
Incubation: The plate is incubated for a specified period (e.g., 48-72 hours) to allow the compound to exert its effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[13]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vivo Xenograft Model for AML (this compound)
This protocol is based on the preclinical evaluation of this compound in an AML model.[9]
-
Cell Line: HL-60, an NRAS-dependent human AML cell line, is used.
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: One million HL-60 cells are injected intravenously into each mouse.
-
Engraftment Period: A period of one week is allowed for the AML cells to engraft in the bone marrow.
-
Treatment Regimen:
-
Test Group: this compound is administered at a dose of 25 mg/kg intraperitoneally.
-
Control Group: A vehicle solution is administered.
-
Schedule: Treatment is given for 15 days, consisting of three cycles of 5 days of treatment followed by 2 days of rest.
-
-
Monitoring and Endpoints:
-
Survival: Mice are monitored daily, and survival is recorded. Kaplan-Meier survival curves are generated for analysis.
-
Tumor Burden: At the end of the study or upon euthanasia, bone marrow is harvested to assess the infiltration of HL-60 cells, for example, by immunohistochemistry for human CD45.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a preclinical in vivo xenograft study.
Caption: A typical preclinical in vivo xenograft study workflow.
Summary and Future Directions
Both this compound and direct RAS inhibitors have demonstrated promising preclinical activity against RAS-driven cancers.
-
This compound offers a pan-RAS inhibitory approach by targeting a common post-translational modification enzyme. This could be advantageous in tumors with various RAS mutations or where the specific mutation is unknown. Its in vivo efficacy in an AML model is a significant finding.
-
Direct RAS inhibitors have shown remarkable potency and selectivity, particularly for the KRAS G12C mutation, leading to FDA-approved therapies.[4] The development of inhibitors for other mutations and pan-RAS inhibitors is rapidly advancing.
Future research should focus on:
-
Direct comparative studies: Head-to-head preclinical trials comparing this compound with direct RAS inhibitors in the same cancer models are needed for a definitive assessment of their relative efficacy.
-
Combination therapies: Exploring the synergistic potential of combining this compound with direct RAS inhibitors or other targeted therapies could be a promising strategy to overcome resistance and enhance anti-tumor activity.
-
Biomarker development: Identifying biomarkers to predict which patient populations will best respond to each therapeutic strategy is crucial for their clinical translation.
The continued investigation of both indirect and direct RAS inhibition strategies will undoubtedly fuel the development of more effective treatments for patients with RAS-mutant cancers.
References
- 1. Therapy Detail [ckb.genomenon.com]
- 2. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 3. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution of direct RAS inhibitors: from undruggable target to clinical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. docta.ucm.es [docta.ucm.es]
- 9. researchgate.net [researchgate.net]
- 10. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
UCM-1336: A Specific Inhibitor of RAS Methylation for Cancer Research and Drug Development
A detailed comparison of UCM-1336 with other isoprenylcysteine carboxylmethyltransferase (ICMT) inhibitors, supported by experimental data and protocols.
Published: December 9, 2025
Executive Summary
This compound is a potent and selective small molecule inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), the enzyme responsible for the final step in the post-translational modification of RAS proteins. This critical methylation is essential for the proper localization and function of RAS, a key signaling protein frequently mutated in human cancers. By inhibiting ICMT, this compound effectively disrupts RAS signaling, leading to decreased cell proliferation and the induction of cell death in cancer cells. This guide provides a comprehensive evaluation of the specificity of this compound in inhibiting RAS methylation, comparing its performance with other known ICMT inhibitors and presenting the supporting experimental data and protocols for researchers, scientists, and drug development professionals.
Introduction to RAS Methylation and ICMT Inhibition
The RAS family of small GTPases (KRAS, HRAS, and NRAS) are critical regulators of cellular signaling pathways that control cell growth, differentiation, and survival. Activating mutations in RAS genes are found in approximately 30% of all human cancers, making them a prime target for therapeutic intervention.
For RAS proteins to function, they must undergo a series of post-translational modifications that facilitate their localization to the plasma membrane. This process, known as prenylation, involves the attachment of a lipid group, proteolytic cleavage, and finally, methylation of the C-terminal cysteine residue. This final methylation step is catalyzed by the enzyme isoprenylcysteine carboxylmethyltransferase (ICMT).
Inhibition of ICMT has emerged as a promising therapeutic strategy to combat RAS-driven cancers. By preventing RAS methylation, ICMT inhibitors cause the mislocalization of RAS proteins from the plasma membrane, thereby abrogating their downstream signaling and leading to anti-tumor effects.[1][2] this compound is a potent ICMT inhibitor that has demonstrated significant efficacy in preclinical cancer models.[1][2]
Comparative Analysis of ICMT Inhibitors
This compound has been shown to be a potent inhibitor of ICMT with an IC50 of 2 µM.[1] Its performance is comparable to or exceeds that of other well-characterized ICMT inhibitors. A key advantage of this compound is its high selectivity for ICMT over other enzymes involved in RAS post-translational modifications, such as farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase-I).[1] This selectivity is crucial for minimizing off-target effects and potential toxicity.
| Inhibitor | Target | IC50 (µM) | Key Features |
| This compound | ICMT | 2 | Potent and selective inhibitor.[1] |
| Cysmethynil | ICMT | 2.4 | A well-characterized, first-generation ICMT inhibitor. |
| Compound 8.12 | ICMT | More potent than Cysmethynil | An analog of cysmethynil with improved potency. |
| ICMT-IN-53 | ICMT | 0.96 | A potent ICMT inhibitor. |
Experimental Data and Protocols
The specificity and efficacy of this compound have been validated through a series of biochemical and cell-based assays.
In Vitro ICMT Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of ICMT.
Experimental Protocol:
-
Enzyme Source: Recombinant human ICMT is purified from a suitable expression system (e.g., Sf9 insect cells).
-
Substrates: The reaction mixture includes a farnesylated cysteine analog (e.g., N-acetyl-S-farnesyl-L-cysteine) as the methyl acceptor and S-adenosyl-L-[methyl-³H]-methionine as the methyl donor.
-
Inhibition Assay: The inhibitor is pre-incubated with the enzyme at various concentrations. The reaction is initiated by the addition of the substrates.
-
Detection: The transfer of the radiolabeled methyl group to the farnesylated substrate is quantified using scintillation counting.
-
Data Analysis: IC50 values are calculated by plotting the percentage of ICMT inhibition against the inhibitor concentration.
Cellular RAS Localization Assay
This assay assesses the ability of an inhibitor to induce the mislocalization of RAS proteins from the plasma membrane in living cells.
Experimental Protocol:
-
Cell Culture: A suitable cell line (e.g., HEK293T) is cultured and transfected with a plasmid expressing a fluorescently tagged RAS protein (e.g., GFP-KRAS).
-
Inhibitor Treatment: Cells are treated with the ICMT inhibitor at various concentrations for a defined period (e.g., 24 hours).
-
Imaging: The subcellular localization of the fluorescently tagged RAS protein is visualized using confocal microscopy.
-
Data Analysis: The percentage of cells showing RAS mislocalization (i.e., a shift from plasma membrane to cytosolic and perinuclear localization) is quantified.
Representative Data:
Treatment with this compound leads to a significant mislocalization of all RAS isoforms from the plasma membrane to the cytoplasm and Golgi apparatus.
Caption: Immunofluorescence imaging of GFP-KRAS in HEK293T cells treated with DMSO (vehicle) or this compound. This compound induces a clear shift in KRAS localization from the plasma membrane to intracellular compartments.
Western Blot Analysis of RAS Subcellular Fractionation
This biochemical assay confirms the mislocalization of endogenous RAS by separating cellular components.
Experimental Protocol:
-
Cell Treatment and Lysis: Cancer cells are treated with the ICMT inhibitor. After treatment, cells are harvested and lysed.
-
Subcellular Fractionation: The cell lysate is separated into cytosolic and membrane fractions by ultracentrifugation.
-
SDS-PAGE and Western Blotting: Proteins from each fraction are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for RAS and for markers of the cytosolic and membrane fractions (e.g., tubulin for cytosol and pan-cadherin for membrane).
-
Data Analysis: The relative abundance of RAS in the cytosolic and membrane fractions is quantified by densitometry.
Cell Viability Assay (MTT Assay)
This assay measures the effect of the inhibitor on the metabolic activity and proliferation of cancer cells.
Experimental Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values for cell growth inhibition are determined.
Signaling Pathways and Experimental Workflows
Conclusion
This compound is a potent and highly specific inhibitor of ICMT, the terminal enzyme in RAS post-translational modification. Its ability to induce mislocalization of RAS from the plasma membrane and subsequently inhibit cancer cell growth highlights its potential as a valuable research tool and a promising candidate for the development of novel anti-cancer therapeutics targeting RAS-driven malignancies. The experimental protocols and comparative data presented in this guide provide a framework for the continued investigation and evaluation of this compound and other ICMT inhibitors.
References
A Head-to-Head Comparison of UCM-1336 and Other Farnesyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of anticancer therapeutics targeting the Ras signaling pathway has been dominated by farnesyltransferase inhibitors (FTIs) for decades. While showing promise, the clinical success of classical FTIs like lonafarnib and tipifarnib has been limited, often due to factors such as alternate prenylation of Ras isoforms. This has spurred the development of novel agents targeting different nodes in the Ras post-translational modification pathway. One such agent is UCM-1336, an inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), the final enzyme in Ras processing. This guide provides a head-to-head comparison of this compound with the established FTIs, lonafarnib and tipifarnib, focusing on their mechanism of action, preclinical efficacy, and the experimental data supporting their activity.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and traditional FTIs lies in their enzymatic targets within the Ras processing cascade. Farnesyltransferase inhibitors, as their name suggests, block the initial and crucial step of adding a farnesyl group to the C-terminal CAAX motif of Ras proteins. This farnesylation is essential for the subsequent proteolytic cleavage, carboxylmethylation, and ultimate localization of Ras to the plasma membrane, a prerequisite for its signaling activity.[1][2][3] Lonafarnib and tipifarnib are potent inhibitors of farnesyltransferase.[1][4]
In contrast, this compound acts on the final step of Ras modification. It inhibits isoprenylcysteine carboxylmethyltransferase (ICMT), the enzyme responsible for methylating the now-exposed cysteine residue after farnesylation and proteolysis.[2][4] By blocking this terminal methylation, this compound also disrupts the proper localization and function of all Ras isoforms, leading to their mislocalization from the plasma membrane and subsequent inactivation.[2][5][6] A key advantage of targeting ICMT is that it is essential for the function of all four Ras isoforms (H-Ras, N-Ras, K-Ras4A, and K-Ras4B), potentially overcoming the resistance mechanism of alternative prenylation by geranylgeranyltransferase that can circumvent FTIs for K-Ras and N-Ras.[2][4]
Caption: Signaling pathway of Ras post-translational modification and points of inhibition for FTIs and this compound.
Preclinical Efficacy: A Comparative Overview
Direct comparative studies of this compound against lonafarnib and tipifarnib under identical experimental conditions are limited in the public domain. However, by collating available preclinical data, we can draw a comparative picture of their potency and spectrum of activity.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Available data for this compound, lonafarnib, and tipifarnib in various Ras-driven cancer cell lines are summarized below. It is important to note that these values are derived from different studies and direct comparison should be made with caution.
| Cell Line | Cancer Type | Ras Mutation | This compound IC50 (µM) | Lonafarnib IC50 (µM) | Tipifarnib IC50 (µM) |
| PANC-1 | Pancreatic | KRAS G12D | 2 - 12[5] | - | ~10-50[7] |
| MIA-PaCa-2 | Pancreatic | KRAS G12C | 2 - 12[5] | - | - |
| MDA-MB-231 | Breast | KRAS G13D | 2 - 12[5] | - | ~7.5[8][9] |
| SW620 | Colorectal | KRAS G12V | 2 - 12[5] | - | - |
| SK-Mel-173 | Melanoma | NRAS Q61K | 2 - 12[5] | - | - |
| HL-60 | Acute Myeloid Leukemia | NRAS Q61L | 2 - 12[5] | - | - |
Note: IC50 values can vary depending on the assay conditions and duration of treatment. The data presented is a collation from multiple sources and serves as a guide.
This compound has demonstrated a consistent inhibitory effect across a panel of Ras-mutated cancer cell lines with IC50 values in the low micromolar range.[5] Lonafarnib and tipifarnib have also shown activity in various cancer cell lines, with tipifarnib showing particular promise in HRAS-mutant head and neck cancers.[10]
Efficacy in Acute Myeloid Leukemia (AML)
AML is a hematological malignancy where Ras mutations are common, making it a key indication for inhibitors of Ras signaling.
-
This compound: In preclinical models of Ras-driven AML, this compound has been shown to induce cell death and increase survival in vivo.[2][4] Specifically, in xenograft models using NRAS-mutant AML cells (HL-60), treatment with this compound led to a significant delay in tumor development and a decrease in bone marrow infiltration.[5]
-
Lonafarnib: Preclinical studies have shown that lonafarnib has activity against CML cells.[11] In clinical trials for myelodysplastic syndrome (MDS) and secondary AML, lonafarnib showed limited single-agent activity but did result in a partial response in one sAML patient.[12]
-
Tipifarnib: Tipifarnib has been extensively studied in AML. Preclinical models demonstrated its potency against leukemic cells.[4] Early phase clinical trials in poor-risk AML showed promising response rates, although a later Phase III study did not confirm significant single-agent activity.[1] Combination therapies with agents like etoposide have shown synergistic effects in AML cell lines and promising results in early clinical trials.[1]
Experimental Protocols
To facilitate the replication and further investigation of the findings cited in this guide, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic or cytostatic effects of a compound on cultured cells.
Materials:
-
Cancer cell lines (e.g., PANC-1, HL-60)
-
Complete culture medium
-
96-well plates
-
This compound, Lonafarnib, or Tipifarnib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor or vehicle control (DMSO) for the desired time period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: Workflow for a typical MTT cell viability assay.
Western Blot Analysis of Ras Downstream Signaling
This protocol is used to assess the effect of inhibitors on the activation of key proteins in the Ras signaling pathway.
Materials:
-
Cancer cell lines
-
Inhibitors (this compound, Lonafarnib, Tipifarnib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-Ras)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the inhibitors for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Caption: General workflow for Western blot analysis.
In Vivo Xenograft Model for AML
This protocol outlines a general procedure for evaluating the in vivo efficacy of an inhibitor in an AML xenograft model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
AML cell line (e.g., HL-60)
-
Inhibitor formulation for in vivo administration (e.g., intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
-
Flow cytometry reagents for bone marrow analysis (e.g., anti-human CD45)
Procedure:
-
Inject AML cells intravenously or subcutaneously into immunocompromised mice.
-
Once tumors are established or leukemic engraftment is confirmed, randomize the mice into treatment and control groups.
-
Administer the inhibitor or vehicle control according to the predetermined dosing schedule.[5]
-
Monitor tumor growth by caliper measurements or assess leukemic burden in the peripheral blood and bone marrow by flow cytometry.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., histology, western blot).
-
Analyze the data to determine the effect of the inhibitor on tumor growth and survival.[13][14][15][16][17]
Conclusion
This compound represents a novel approach to targeting the Ras signaling pathway by inhibiting the final step of Ras post-translational modification. Its ability to impact all Ras isoforms offers a potential advantage over traditional FTIs like lonafarnib and tipifarnib, which can be circumvented by alternative prenylation. While direct comparative preclinical data is still emerging, the available evidence suggests that this compound has potent anti-cancer activity in Ras-driven malignancies, particularly in AML. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential clinical utility of this compound in the landscape of Ras-targeted cancer therapies. The experimental protocols provided herein offer a framework for researchers to conduct such comparative investigations and to further explore the therapeutic potential of this new class of Ras signaling inhibitors.
References
- 1. Suppression of Farnesyltransferase Activity in Acute Myeloid Leukemia and Myelodysplastic Syndrome: Current Understanding and Recommended Use of Tipifarnib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesyl transferase inhibitors impair chromosomal maintenance in cell lines and human tumors by compromising CENP-E and CENP-F function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tipifarnib in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapy Detail [ckb.genomenon.com]
- 7. docta.ucm.es [docta.ucm.es]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pilot study of lonafarnib, a farnesyl transferase inhibitor, in patients with chronic myeloid leukemia in the chronic or accelerated phase that is resistant or refractory to imatinib therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Farnesyl transferase inhibitor (lonafarnib) in patients with myelodysplastic syndrome or secondary acute myeloid leukaemia: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. championsoncology.com [championsoncology.com]
- 17. A robust xenotransplantation model for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of UCM-1336: A Comparative Guide Using Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological inhibition of Isoprenylcysteine Carboxylmethyltransferase (ICMT) by UCM-1336 with genetic approaches to validate its on-target effects. This compound is a potent and selective small molecule inhibitor of ICMT, an enzyme crucial for the post-translational modification of Ras proteins and other small GTPases.[1][2][3] By preventing the final methylation step in the CAAX processing pathway, this compound disrupts the proper membrane localization and signaling activity of Ras, leading to decreased cell proliferation and induction of apoptosis and autophagy in cancer cells.[1][2][3][4]
Genetic methods, such as CRISPR-Cas9 mediated gene knockout and siRNA/shRNA-mediated gene knockdown, offer orthogonal approaches to confirm that the biological effects of this compound are a direct consequence of ICMT inhibition. This guide presents supporting experimental data from studies utilizing these genetic techniques to validate the on-target effects of ICMT inhibition, providing a framework for rigorous evaluation of chemical probes like this compound.
Comparative Analysis: Pharmacological vs. Genetic Inhibition of ICMT
Table 1: Effect of ICMT Inhibition on Cancer Cell Viability
| Cell Line | Method | Treatment/Target | Concentration/Duration | Result | Reference |
| MDA-MB-231 (Breast Cancer) | Pharmacological | ICMT Inhibitor (Cysmethynil) | 10 µM / 72h | Significant reduction in cell viability | [5] |
| MDA-MB-231 (Breast Cancer) | Genetic (shRNA) | ICMT Knockdown | N/A | Significant reduction in cell viability | [5] |
| MDA-MB-231 (Breast Cancer) | Genetic (CRISPR) | ICMT Knockout | N/A | Significant reduction in cell viability | [5] |
| HL-60 (AML) | Pharmacological | This compound | 2-12 µM (IC50) | Inhibition of cell viability | [6] |
| PANC-1 (Pancreatic Cancer) | Pharmacological | This compound | 2-12 µM (IC50) | Inhibition of cell viability | [6] |
Table 2: Effect of ICMT Inhibition on Downstream Signaling
| Cell Line | Method | Treatment/Target | Outcome Measured | Result | Reference |
| MDA-MB-231 (Breast Cancer) | Pharmacological | ICMT Inhibitor (Cysmethynil) | p-ERK levels | Dose-dependent reduction | [5] |
| MDA-MB-231 (Breast Cancer) | Genetic (shRNA) | ICMT Knockdown | p-ERK levels | Reduced p-ERK levels | [5] |
| PC-3 (Prostate Cancer) | Pharmacological | This compound | Active Ras (GTP-bound) | Decreased active Ras | [6] |
| PC-3 (Prostate Cancer) | Pharmacological | This compound | p-MEK / p-ERK levels | Decreased phosphorylation | [6] |
| PC-3 (Prostate Cancer) | Pharmacological | This compound | p-AKT levels | Decreased phosphorylation | [6] |
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of ICMT
This protocol outlines the generation and validation of ICMT knockout cell lines to confirm the on-target effects of this compound.
1. gRNA Design and Vector Construction:
-
Design two to three single guide RNAs (sgRNAs) targeting early exons of the ICMT gene using a publicly available tool (e.g., Benchling, CHOPCHOP).
-
Select sgRNAs with high on-target scores and low off-target predictions.
-
Clone the selected sgRNA sequences into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
2. Cell Transfection and Selection:
-
Transfect the target cancer cell line (e.g., MDA-MB-231) with the ICMT gRNA/Cas9 expression vector using a suitable transfection reagent (e.g., Lipofectamine).
-
For lentiviral vectors, produce lentivirus and transduce the target cells.
-
Select for successfully transfected/transduced cells using the appropriate selection marker (e.g., puromycin).
3. Single-Cell Cloning and Expansion:
-
Isolate single cells from the selected population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expand the single-cell clones to establish clonal cell lines.
4. Validation of ICMT Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from the clonal cell lines. PCR amplify the targeted region of the ICMT gene and perform Sanger sequencing to identify insertions or deletions (indels) that result in frameshift mutations.
-
Western Blot Analysis: Prepare whole-cell lysates from the clonal cell lines and parental (wild-type) cells. Perform Western blotting using a validated antibody against ICMT to confirm the absence of the ICMT protein in the knockout clones.
5. Phenotypic Comparison with this compound:
-
Treat the validated ICMT knockout and wild-type parental cells with this compound at various concentrations.
-
Perform cell viability assays (e.g., MTT, CellTiter-Glo) and Western blot analysis for downstream signaling proteins (e.g., p-ERK) to compare the effects of the compound on both cell lines. The effect of this compound should be significantly diminished in the ICMT knockout cells if the compound's primary target is ICMT.
siRNA/shRNA-Mediated Knockdown of ICMT
This protocol describes the transient or stable knockdown of ICMT to validate the on-target activity of this compound.
1. siRNA/shRNA Design and Preparation:
-
Design or purchase validated siRNAs or shRNAs targeting the ICMT mRNA. Typically, a pool of multiple siRNAs or at least two independent shRNA sequences are used to minimize off-target effects.
-
For shRNA, clone the sequences into a suitable expression vector (e.g., pLKO.1).
2. Transfection/Transduction:
-
siRNA: Transfect the target cells with the ICMT siRNA or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., RNAiMAX).
-
shRNA: For stable knockdown, produce lentivirus and transduce the target cells. Select with an appropriate antibiotic (e.g., puromycin).
3. Validation of ICMT Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the cells 24-48 hours post-transfection (for siRNA) or from the stable cell line. Perform qRT-PCR to quantify the level of ICMT mRNA knockdown compared to the control.
-
Western Blot Analysis: Prepare whole-cell lysates 48-72 hours post-transfection (for siRNA) or from the stable cell line. Perform Western blotting with an anti-ICMT antibody to confirm the reduction in ICMT protein levels.
4. Phenotypic Comparison with this compound:
-
Treat the ICMT knockdown cells and control cells with this compound.
-
Perform functional assays (e.g., cell proliferation, apoptosis assays) and signaling pathway analysis (e.g., Western blot for p-ERK) to determine if the knockdown of ICMT phenocopies the effects of this compound and to assess if the compound's efficacy is reduced in the knockdown cells.
Mandatory Visualizations
Caption: ICMT/Ras signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for CRISPR/Cas9-mediated gene knockout and validation.
Caption: Experimental workflow for siRNA/shRNA-mediated gene knockdown and validation.
References
- 1. Therapy Detail [ckb.genomenon.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Review of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals
Isoprenylcysteine carboxyl methyltransferase (ICMT) has emerged as a significant therapeutic target, particularly in the context of cancers driven by Ras oncogenes and other diseases like progeria.[1][2][3] ICMT catalyzes the final step in the post-translational modification of CaaX-containing proteins, including the Ras family of small GTPases.[1][4] This methylation is crucial for the proper membrane localization and subsequent activation of these signaling proteins.[2] Inhibition of ICMT disrupts this process, leading to mislocalization of proteins like Ras, attenuation of downstream signaling pathways such as the MAPK/ERK cascade, and ultimately, anti-proliferative effects.[1][4][5] This guide provides a comparative analysis of the efficacy of various small molecule ICMT inhibitors, supported by experimental data and detailed methodologies.
Comparative Inhibitor Performance
The potency of ICMT inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce ICMT enzymatic activity by 50%.[6][7] The following table summarizes the ICMT inhibition IC50 values and, where available, the corresponding cell viability IC50 values for several prominent ICMT inhibitors.
| Compound Class | Inhibitor Example | ICMT Inhibition IC50 (µM) | Cell Viability IC50 (µM) | Key Cellular Effects & Notes |
| Indole-based | Cysmethynil | 0.2 - 2.4[6][8] | Varies by cell line | Prototypical ICMT inhibitor; induces Ras mislocalization and inhibits cancer cell growth.[8][9] |
| Compound J1-1 | 1.0[8][9] | >25[8][9] | Potent ICMT inhibition but lower impact on cell viability in tested lines.[8][9] | |
| Compound R1-11 | ~0.5 (relative to cysmethynil)[8] | 2.6 - 14.8[8] | Reported to have improved anti-proliferative activity compared to other analogs.[8][9] | |
| Compound 8.12 | More potent than cysmethynil[2] | Not explicitly reported, but shows greater in vivo potency[2][5] | Derivative of cysmethynil with improved aqueous solubility and greater in vivo efficacy in xenograft models.[2][5] | |
| Pyrazin-2-amine based | CRC PTY Ltd. Inhibitor | 0.0014[8][9] | Not Reported | High potency, but data on solubility and enzyme activity are limited.[8][9] |
| Propanamide-based | Compound 21 (UCM-13207) | 1.4[8][10] | >80% viability at 10 µM[8] | Improves progeroid features in vitro and in vivo.[3][8][11] |
| Other | Icmt-IN-44 (Compound 23) | 0.167[2] | Not Reported | A potent ICMT inhibitor.[2] |
| UCM-1336 | 2[6] | Not Reported | A potent inhibitor mentioned alongside cysmethynil.[5] |
Signaling Pathways and Mechanism of Action
ICMT is a crucial enzyme in the post-translational modification of Ras proteins, which are key regulators of cellular signaling pathways like the MAPK cascade.[4] The proper function and membrane association of Ras are dependent on a series of modifications, with ICMT-mediated methylation being the final step.[1] By inhibiting ICMT, the membrane localization of Ras is disrupted, which in turn attenuates its downstream signaling and can lead to anti-cancer effects.[1]
Caption: Post-translational modification of Ras and the inhibitory action of ICMT inhibitors.
Experimental Protocols
Validation of ICMT inhibitor efficacy and specificity is crucial and involves a combination of biochemical and cell-based assays.[8]
In Vitro ICMT Activity Assay
This biochemical assay directly quantifies the enzymatic activity of ICMT and its inhibition by a test compound.[8]
Methodology:
-
Enzyme Source : Recombinant human ICMT is purified from an expression system like Sf9 insect cells.[8]
-
Substrates : The assay uses a methyl acceptor substrate, such as N-acetyl-S-farnesyl-L-cysteine (AFC), and a methyl donor, S-adenosyl-L-[methyl-3H]-methionine ([³H]SAM).[8]
-
Reaction : The ICMT inhibitor at various concentrations is pre-incubated with the enzyme. The reaction is then initiated by the addition of the substrates.[8]
-
Detection : The transfer of the radiolabeled methyl group from [³H]SAM to the isoprenylcysteine substrate is measured. This can be done using methods like vapor diffusion followed by scintillation counting.[8]
-
Data Analysis : IC50 values are determined by plotting the percentage of ICMT inhibition against the logarithm of the inhibitor concentration.[8]
Caption: A generalized workflow for an in vitro ICMT activity assay.
Cellular Ras Localization Assay
This cell-based assay provides evidence of target engagement within a cellular context by observing the localization of Ras proteins.[8]
Methodology:
-
Cell Line : A suitable cell line, often a cancer cell line, expressing a fluorescently tagged Ras protein (e.g., GFP-Ras) is used.[8]
-
Treatment : Cells are treated with the ICMT inhibitor at various concentrations for a specified period.[8]
-
Imaging : The subcellular localization of the GFP-tagged Ras is visualized using fluorescence microscopy.[8] Inhibition of ICMT is expected to cause mislocalization of Ras from the plasma membrane to intracellular compartments.[8][9]
Genetic Validation using CRISPR/Cas9
To definitively attribute the observed cellular effects to ICMT inhibition, a genetic knockout of the ICMT gene serves as the gold standard.[8]
Methodology:
-
Gene Knockout : The ICMT gene is knocked out in a suitable cell line using CRISPR/Cas9 technology.[8]
-
Inhibitor Treatment : The ICMT-knockout cells and the parental (wild-type) cells are treated with the ICMT inhibitor.[8]
-
Phenotypic Analysis : The response of both cell lines to the inhibitor is compared. If the inhibitor is specific to ICMT, the knockout cells should show resistance to its effects, as the target is absent.[8]
Caption: A stepwise workflow for the validation of an ICMT inhibitor's specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
